Fmoc-Trp(Boc)-OH-13C11,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H30N2O6 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1 |
InChI Key |
ADOHASQZJSJZBT-FVSPUPDKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15N]1[13CH]=[13C]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)[13CH2][13C@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Fmoc-Trp(Boc)-OH-13C11,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Trp(Boc)-OH and its stable isotope-labeled counterpart, Fmoc-Trp(Boc)-OH-13C11,15N2, focusing on their molecular weights, the methodologies for their determination, and their applications in advanced scientific research.
Core Compound Data
The precise molecular weight of these compounds is fundamental to their application, particularly in quantitative proteomics and peptide synthesis. The integration of stable isotopes results in a defined mass shift, which is critical for mass spectrometry-based analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58[][2][3] |
| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | C₂₀¹³C₁₁H₃₀¹⁵N₂O₆ | 539.49[4][5][6] |
Experimental Protocols: Molecular Weight Determination
The definitive method for determining the molecular weight of protected amino acids and their isotopically labeled analogs is mass spectrometry. This technique offers high accuracy and sensitivity, allowing for the precise measurement of molecular masses.
Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines the general steps for determining the molecular weight of a compound like this compound using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[7][8]
1. Sample Preparation:
-
Dissolution: Dissolve a small amount of the analyte (this compound) in a suitable solvent. The choice of solvent depends on the ionization technique. For ESI, a mixture of water and acetonitrile with a small amount of formic acid is common. For MALDI, the analyte is mixed with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) that absorbs laser energy.
-
Dilution: Prepare a dilute solution of the analyte, typically in the low micromolar to nanomolar concentration range.
-
Desalting: If the sample contains salts, it is crucial to desalt it prior to mass spectrometry analysis to avoid interference with ionization and signal suppression. This can be done using techniques like solid-phase extraction.
2. Instrument Calibration:
-
Calibrate the mass spectrometer using a standard of known molecular weight that is close to the expected molecular weight of the analyte. This ensures high mass accuracy.
3. Data Acquisition:
-
Ionization:
-
ESI: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
MALDI: The analyte-matrix mixture is spotted onto a target plate and allowed to crystallize. The plate is then inserted into the mass spectrometer's vacuum chamber. A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation.[9]
-
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
4. Data Analysis:
-
The molecular weight of the compound is determined from the m/z value of the most abundant isotopic peak in the mass spectrum. For singly charged ions, the m/z value is equivalent to the molecular weight. For multiply charged ions, which are common in ESI, the molecular weight can be calculated from the m/z values of the different charge states. High-resolution mass spectrometers can provide mass accuracy to within a few parts per million (ppm).[10]
Applications and Workflows
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Trp(Boc)-OH is a critical reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for peptides containing both tryptophan and arginine. The Boc protecting group on the indole nitrogen of tryptophan prevents side reactions during the acidic cleavage step, leading to higher purity and yield of the final peptide.[2][4][11]
Quantitative Proteomics using Stable Isotope Labeling
This compound is an ideal reagent for use in quantitative proteomics studies, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In this approach, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) amino acid. This leads to the incorporation of the respective amino acid into all newly synthesized proteins. When the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein between the two samples can be accurately quantified by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated stable isotopes.[][12]
References
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. ajpamc.com [ajpamc.com]
- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 8. How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. nbinno.com [nbinno.com]
- 12. academic.oup.com [academic.oup.com]
Applications of 13C and 15N Labeled Tryptophan: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan is an essential amino acid critical for protein synthesis and serves as a precursor to a host of bioactive molecules that regulate pivotal physiological processes, including immune responses and neurotransmission.[1] Its metabolism is primarily funneled through three main routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota.[1] The vast majority, over 95%, of free tryptophan is catabolized via the kynurenine pathway, making it a central focus in biomedical research.[1][2]
Stable isotope-labeled tryptophan, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool for quantitatively interrogating these complex metabolic networks. By introducing tryptophan molecules in which specific atoms have been replaced with their heavier, non-radioactive isotopes, researchers can trace their journey through various biochemical transformations. This technique, known as stable isotope tracing or metabolic flux analysis, allows for the precise measurement of the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular activity that is unattainable through the measurement of static metabolite concentrations alone. This guide details the core applications, experimental methodologies, and data interpretation associated with the use of ¹³C and ¹⁵N labeled tryptophan.
Core Applications
The use of ¹³C and ¹⁵N labeled tryptophan provides a powerful lens to examine cellular and systemic metabolism, with primary applications in metabolic flux analysis and protein turnover studies.
-
Metabolic Flux Analysis (MFA): ¹³C-labeled tryptophan is a cornerstone of MFA studies aimed at quantifying the activity of the kynurenine and serotonin pathways.[1][2] By measuring the rate of incorporation of ¹³C atoms into downstream metabolites, researchers can determine the flux through key enzymes like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway.[1] This is particularly crucial in fields like oncology and immunology, where dysregulation of the kynurenine pathway is a known mechanism of immune evasion in tumors.
-
Protein Synthesis and Turnover Studies: ¹⁵N-labeled tryptophan, often as part of a mixture of ¹⁵N-labeled amino acids, is used to measure the synthesis and degradation rates of proteins.[3] In dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or in vivo labeling experiments, the rate at which heavy nitrogen is incorporated into the proteome provides a direct measure of protein synthesis, while the rate of its disappearance following a switch to unlabeled media reflects the degradation rate. These studies are critical for understanding protein homeostasis in various physiological and pathological states.
-
Diagnostic and Clinical Biomarker Discovery: Isotope-based tests, such as the ¹³C-Tryptophan Breath Test, offer non-invasive methods to assess whole-body tryptophan metabolism.[1][4] These tests can identify alterations in metabolic pathways associated with diseases like major depressive disorder, providing potential diagnostic biomarkers and insights into pathophysiology.[1][4]
Key Metabolic Pathways of Tryptophan
Tryptophan's metabolic fate is primarily decided by two major pathways, each leading to functionally distinct molecules.
-
The Kynurenine Pathway: Accounting for approximately 95% of tryptophan degradation, this pathway is initiated by the enzymes IDO1 and TDO.[1][2] It produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, before ultimately contributing to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1]
-
The Serotonin Pathway: While accounting for only about 1% of tryptophan metabolism, this pathway is vital for neuroscience.[2] It leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[1]
Below is a diagram illustrating the major metabolic fates of Tryptophan.
Quantitative Data Presentation
Stable isotope tracing allows for precise quantification of metabolic shifts. The following tables summarize quantitative data from studies utilizing labeled tryptophan.
Table 1: ¹³C-Tryptophan Breath Test Results in Major Depressive Disorder (MDD)
This table presents data from a study assessing kynurenine pathway activity in patients with MDD compared to healthy controls using an oral administration of 150 mg of L-[1-¹³C]tryptophan. The exhaled ¹³CO₂/¹²CO₂ ratio was monitored for 180 minutes.[1][4]
| Parameter | Healthy Controls (n=24) | MDD Patients (n=18) | p-value |
| Cₘₐₓ (%) | 3.5 ± 1.2 | 5.2 ± 2.2 | 0.002 |
| Tₘₐₓ (min) | 77.5 ± 21.3 | 77.5 ± 25.4 | 0.58 |
| AUC (%*min) | 358.8 ± 123.0 | 525.6 ± 223.1 | 0.008 |
| CRR₀₋₁₈₀ (%) | 1.8 ± 0.6 | 2.7 ± 1.1 | 0.004 |
Data are presented as mean ± standard deviation. Cₘₐₓ: maximal Δ¹³CO₂; Tₘₐₓ: time to reach Cₘₐₓ; AUC: area under the Δ¹³CO₂-time curve; CRR₀₋₁₈₀: cumulative recovery rate during the 180 min test. P-values indicate significant increases in kynurenine pathway metabolism in the MDD group.[1][4]
Table 2: Representative In Vivo Protein Half-Lives in Mouse Tissues
This table shows a selection of protein half-lives determined in various mouse tissues using stable isotope labeling with a diet containing ¹³C₆, ¹⁵N₂-lysine. This method allows for the determination of tissue- and protein-specific turnover rates.
| Protein | Tissue | Half-Life (Days) |
| Anxa6 | Adrenal Gland | 7.4 |
| Myh4 | Skeletal Muscle | 33.1 |
| Myh4 | Mucosa | 5.1 |
| Col1a1 | Aorta | 117.4 |
| Col1a1 | Skin | 33.1 |
| Alb | Liver | 2.5 |
| Hba | Blood | 20.9 |
Data adapted from a comprehensive atlas of protein turnover rates in mouse tissues. Half-lives represent the time required for 50% of the protein pool to be replaced. These values highlight the vast dynamic range of protein stability across different tissues.
Detailed Experimental Protocols
The following sections provide detailed methodologies for typical experiments utilizing labeled tryptophan.
Protocol 1: In Vitro ¹³C-Tryptophan Metabolic Flux Analysis
This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled tryptophan through the kynurenine pathway in cultured mammalian cells using LC-MS/MS.
1. Cell Culture and Seeding:
- Culture mammalian cells (e.g., cancer cell lines, immune cells) in standard growth medium to ~80% confluency.
- Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow for reaching ~75-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.
2. Preparation of Labeling Medium:
- Prepare custom cell culture medium that is identical to the standard growth medium but lacks tryptophan.
- Supplement this medium with a known concentration of ¹³C-labeled tryptophan (e.g., U-¹³C₁₁,¹⁵N₂-L-tryptophan). The concentration should be similar to that in the standard medium to avoid metabolic artifacts.
- Ensure all other components, including dialyzed fetal bovine serum (if required), are present.
3. Isotope Labeling:
- Aspirate the standard growth medium from the cell culture plates.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed ¹³C-tryptophan labeling medium to the cells.
- Incubate the cells for a specific duration. The time required to reach isotopic steady state varies by pathway; for the TCA cycle and related amino acid metabolism, 2-24 hours is a typical range.[1] A time-course experiment is recommended to determine the optimal labeling time.
4. Metabolite Extraction:
- At the end of the labeling period, rapidly aspirate the medium.
- Immediately place the plate on dry ice and add a pre-chilled extraction solvent, typically 80% methanol in water, to quench all enzymatic activity.[5]
- Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[5]
- Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[5]
- Centrifuge the samples at high speed (e.g., >13,000 g) for 10-15 minutes at 4°C to pellet protein and cell debris.[5]
- Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
5. Sample Analysis by LC-MS/MS:
- Dry the metabolite extract, for example, using a vacuum concentrator.
- Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
- Inject the sample into an LC-MS/MS system.
- Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Example Gradient: Start at 2% B, ramp to 50% B over 2 minutes, then to 100% B over 2 minutes, hold for 1 minute, and re-equilibrate at 2% B.[6]
- Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
- Define MRM transitions for the unlabeled (light) and ¹³C-labeled (heavy) versions of tryptophan and its key metabolites (e.g., kynurenine).
- Example MRM Transitions (Q1/Q3):
- Tryptophan: 205.2 / 146.2[6]
- Kynurenine: 209.1 / 94.1[6]
- ¹³C₁₁-Kynurenine: 220.1 / 105.1 (Predicted, requires empirical optimization)
- 3-Hydroxykynurenine: 225.1 / 110.0[6]
6. Data Analysis:
- Integrate the peak areas for each light and heavy isotopologue.
- Correct for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in each metabolite pool.
- Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate pathway fluxes.
Protocol 2: In Vivo Protein Turnover Analysis using ¹⁵N-Labeling
This protocol describes a method for measuring protein turnover rates in a mouse model by switching from a ¹⁵N-labeled diet to an unlabeled diet.
1. Animal Labeling:
- Acclimate mice to a specialized diet.
- Provide mice with a diet where the sole protein or amino acid source (e.g., spirulina or a specific amino acid like lysine) is fully labeled with ¹⁵N.[3]
- Maintain mice on this diet for an extended period (e.g., two generations) to achieve high (>95%) and uniform ¹⁵N enrichment across all tissues, including those with slow protein turnover like the brain.[3]
2. Chase Period:
- At time zero (t=0), switch the mice from the ¹⁵N-labeled diet to an identical diet containing only natural abundance (¹⁴N) amino acids.
- Harvest tissues from cohorts of mice at various time points after the diet switch (e.g., 0, 3, 7, 14, 30, 60 days).
- Flash-freeze the collected tissues immediately in liquid nitrogen and store at -80°C.
3. Protein Extraction and Digestion:
- Homogenize the frozen tissue samples in a suitable lysis buffer containing protease inhibitors.
- Quantify the total protein concentration (e.g., using a Bradford or BCA assay).
- Take a fixed amount of protein from each sample (e.g., 100 µg).
- Perform in-solution or filter-aided sample preparation (FASP) digestion. This involves:
- Reduction of disulfide bonds (e.g., with DTT).
- Alkylation of free cysteines (e.g., with iodoacetamide).
- Digestion with a protease (e.g., Trypsin or Lys-C) overnight to generate peptides.
4. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
- The LC system separates the complex peptide mixture over a long gradient (e.g., 90-120 minutes).
- The mass spectrometer operates in a data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by MS2 fragmentation scans of the most abundant precursor ions.
5. Data Analysis and Turnover Calculation:
- Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of the "heavy" (¹⁵N-containing) and "light" (¹⁴N-containing) versions of each peptide at every time point.
- The fraction of the heavy form remaining at time t is calculated as: Fraction Heavy = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)).
- Fit the decay of the "Fraction Heavy" over time for each protein to a one-phase exponential decay model: Y = (Y0 - Plateau) * exp(-K * x) + Plateau.
- The degradation rate constant (kdeg) is determined from the fit.
- Calculate the protein half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k_deg.
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex biological and experimental processes.
Conclusion
The application of ¹³C and ¹⁵N labeled tryptophan has fundamentally advanced our ability to probe the complexities of metabolism and protein dynamics. These stable isotope tracers enable precise, quantitative measurements of pathway fluxes and protein turnover rates, offering insights into cellular function in both health and disease. From elucidating the role of the kynurenine pathway in cancer immunity to identifying metabolic biomarkers for neurological disorders and defining the lifespan of proteins in various tissues, labeled tryptophan is a versatile and powerful tool. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to leverage these techniques in their own investigations, paving the way for new discoveries and therapeutic strategies.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides intended for advanced analytical studies. The incorporation of ¹³C and ¹⁵N isotopes into the tryptophan residue provides a powerful tool for quantitative proteomics, metabolic profiling, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[][2] The Fmoc group on the α-amine allows for its use in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy, while the Boc group protects the indole side chain of tryptophan, preventing unwanted side reactions during synthesis.[3][4] These application notes provide detailed protocols for the efficient and successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides.
Applications
The use of peptides containing ¹³C and ¹⁵N labeled tryptophan offers significant advantages in various research and development areas:
-
Quantitative Proteomics: Peptides labeled with stable isotopes serve as internal standards in mass spectrometry-based quantification, enabling precise measurement of protein expression levels.[2][5]
-
NMR Spectroscopy: The magnetic properties of ¹³C and ¹⁵N nuclei allow for advanced NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[6]
-
Metabolic Labeling and Flux Analysis: Tracking the incorporation of labeled amino acids into proteins provides insights into metabolic pathways and protein turnover rates.[]
-
Drug Discovery and Development: Labeled peptides can be used in binding assays and to study drug-target interactions with high sensitivity and specificity.
Experimental Protocols
The following protocols outline the key steps for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in manual or automated solid-phase peptide synthesis.
Resin Selection and Preparation
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.
-
For C-terminal acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used.[7]
-
For C-terminal amides: Rink Amide resin or PAL resin are suitable choices.[8][9]
Protocol: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]
-
After swelling, drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Protocol: Fmoc Group Removal
-
Add a 20% solution of piperidine in DMF to the swollen resin.[10][11]
-
Agitate the mixture for 5-10 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This is the core step where the labeled tryptophan is incorporated into the peptide sequence. The use of a coupling agent is necessary to activate the carboxylic acid group of the amino acid.
Protocol: Amino Acid Coupling
-
Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[12][13]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[12]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.
-
After the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.
Repetitive Cycles
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes all side-chain protecting groups, including the Boc group from the tryptophan residue.
Protocol: Cleavage and Global Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or under vacuum.[14]
-
Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers in this cocktail protect the tryptophan indole ring from re-attachment of carbocations generated during deprotection.[14]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final labeled peptide should be confirmed by mass spectrometry and analytical HPLC.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Resin Swelling Time | 30-60 minutes | Essential for optimal reaction kinetics. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A widely used and effective reagent.[10][11] |
| Fmoc Deprotection Time | 2 x 5-10 minutes | Two shorter treatments are generally more effective than one long one. |
| Amino Acid Equivalents | 3-5 | Relative to the resin loading capacity. |
| Coupling Agent Equivalents | 0.95 (relative to amino acid) | Common choices include HBTU, HATU, DIC/HOBt.[12] |
| Base (DIPEA) Equivalents | 2 (relative to amino acid) | |
| Coupling Time | 1-2 hours | Reaction completion should be monitored (e.g., Kaiser test).[12] |
| Cleavage Cocktail | Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | Specifically recommended for Trp-containing peptides to prevent side reactions.[14] |
| Cleavage Time | 2-4 hours |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Amino acid activation and coupling step in SPPS.
Caption: Final cleavage and deprotection workflow.
References
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. altabioscience.com [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bot Detection [iris-biotech.de]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry-based assays.[1][] The Absolute Quantification (AQUA) method, for instance, utilizes synthetic peptides with incorporated stable isotopes to precisely determine protein concentrations in complex biological samples.[1] This document provides a detailed protocol for the incorporation of the isotopically labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, into custom peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of tryptophan where the indole ring and the backbone are enriched with eleven ¹³C atoms and two ¹⁵N atoms. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the indole side chain is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[3][4] This dual protection scheme is fully compatible with the widely used Fmoc/tBu orthogonal synthesis strategy.[5][6] The Boc group on the tryptophan side chain is crucial for preventing modification of the electron-rich indole ring by cationic species generated during the final acid-mediated cleavage step.[7][8]
Experimental Protocols
Materials and Reagents
The following is a general list of materials and reagents required. Specific quantities will vary based on the synthesis scale.
| Reagent/Material | Purpose | Grade |
| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | Labeled Amino Acid | Synthesis Grade (>99% isotopic enrichment) |
| Other Fmoc-amino acids | Peptide Building Blocks | Synthesis Grade |
| Rink Amide or Wang Resin | Solid Support | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent | ACS Grade |
| Piperidine | Fmoc Deprotection Reagent | ACS Grade |
| HBTU/HATU/TBTU | Coupling Activator | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for Coupling | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Cleavage and Deprotection | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent Grade |
| Diethyl ether or MTBE | Peptide Precipitation | ACS Grade |
| Acetonitrile (ACN) | HPLC Solvent | HPLC Grade |
| Water | HPLC Solvent | HPLC Grade |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminus and proceeding to the N-terminus.[8][9]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Steps
-
Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale) into a reaction vessel.[10]
-
Swell the resin in DMF for 1 hour.[10]
-
Drain the DMF.
-
Perform the first Fmoc deprotection by adding 20% (v/v) piperidine in DMF and agitating for 20-30 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
For coupling the first amino acid (the C-terminal residue), pre-activate it by dissolving 3-5 equivalents of the Fmoc-amino acid and an equimolar amount of activator (e.g., HBTU) in DMF. Add 2 equivalents of DIPEA per equivalent of activator.[11]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[12]
-
Confirm coupling completion with a Kaiser test (should be negative).
-
Drain and wash the resin with DMF.
This step follows the general coupling cycle.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20-30 minutes.[4] The deprotection mechanism involves a β-elimination reaction.[13]
-
Wash: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Prepare the activation solution: In a separate vial, dissolve 3 equivalents of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and 2.9 equivalents of HBTU (or another suitable activator) in DMF.
-
Add 6 equivalents of DIPEA to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel for 1.5 to 4 hours at room temperature.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates a complete reaction).
Repeat the deprotection, wash, and coupling steps for all subsequent amino acids in the sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above. Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
Cleavage and Global Deprotection
Cleavage from the resin and removal of all acid-labile side-chain protecting groups (including the Boc group on tryptophan) occurs simultaneously using a strong acid cocktail.[14] The choice of scavengers is critical to prevent alkylation of the sensitive tryptophan indole ring.[7][14]
Caption: Schematic of the cleavage and global deprotection step.
Recommended Cleavage Cocktail for Trp-containing Peptides (Reagent K): [14][15]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10-15 mL of the cocktail.[14]
-
Add the cocktail to the resin and agitate at room temperature for 2-4 hours. Note: To minimize potential side reactions with tryptophan, cleavage time should be kept to the minimum necessary for complete deprotection.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Typical Synthesis and Purification Parameters
| Parameter | Typical Value/Range | Notes |
| Synthesis Scale | 0.05 - 0.25 mmol | Standard laboratory scale. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures high coupling efficiency. |
| Coupling Time | 1.5 - 4 hours | Sequence-dependent; can be monitored by Kaiser test. |
| Fmoc Deprotection Time | 20 - 30 minutes | Standard for 20% piperidine in DMF. |
| Cleavage Time | 2 - 4 hours | Minimize time for Trp-containing peptides.[7] |
| Crude Peptide Purity | 50 - 80% | Varies greatly with peptide length and sequence. |
| Final Purity (Post-HPLC) | >95% | Target for most applications.[16] |
| Isotopic Incorporation | >99% | Expected for chemically synthesized peptides using enriched amino acids.[1] |
Purification and Analysis
Peptide Purification by RP-HPLC
Crude synthetic peptides must be purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to remove impurities such as truncated or deletion sequences.[9][17]
Protocol:
-
Solubilization: Dissolve the crude peptide in a suitable solvent, often a small amount of the initial HPLC mobile phase (e.g., 5-10% ACN in water with 0.1% TFA).
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient from low to high percentage of Solvent B to elute the peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.[9][18]
-
Detection: Monitor the elution profile at 215-220 nm, which corresponds to the peptide bond absorbance.[19]
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity level (e.g., >95%).[16]
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.[18]
Quality Control by Mass Spectrometry
Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide and verify the successful incorporation of the ¹³C and ¹⁵N labels.
Protocol:
-
Prepare a dilute solution of the purified peptide.
-
Analyze the sample using MALDI-TOF or ESI-LC-MS.
-
Verification: Compare the observed molecular weight with the theoretical molecular weight calculated for the peptide containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The mass difference compared to the unlabeled peptide should correspond to the number of incorporated heavy atoms.
-
Purity Assessment: The mass spectrum will also reveal the presence of any peptide-related impurities. High-resolution MS can be used to analyze the isotopic distribution and confirm the enrichment level.[20][21]
Table 2: Expected Mass Shifts for Labeled Tryptophan
| Isotope | Natural Abundance Mass (Da) | Labeled Mass (Da) | Mass Increase (Da) |
| ¹²C | 12.0000 | ||
| ¹³C | 13.0034 | ||
| ¹⁴N | 14.0031 | ||
| ¹⁵N | 15.0001 | ||
| Unlabeled Trp Residue (C₁₁H₁₀N₂) | 186.0793 | ||
| Labeled Trp Residue (¹³C₁₁H₁₀¹⁵N₂) | 199.0830 | +13.0037 |
References
- 1. cpcscientific.com [cpcscientific.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. altabioscience.com [altabioscience.com]
- 5. biosynth.com [biosynth.com]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. lcms.cz [lcms.cz]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Detection [iris-biotech.de]
- 15. peptide.com [peptide.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. peptide.com [peptide.com]
- 19. altabioscience.com [altabioscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides and proteins in various research and development applications. The isotopic labeling provides a powerful tool for quantitative proteomics, metabolic studies, and the elucidation of drug mechanisms of action without the need for radioactive materials.[1][][3] The use of both Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection and Boc (tert-butyloxycarbonyl) for indole side-chain protection offers an orthogonal strategy essential for modern solid-phase peptide synthesis (SPPS).[4]
The Boc group on the tryptophan indole is particularly important as it minimizes side reactions during the acidic conditions of cleavage from the resin, especially in sequences containing arginine.[5][6] This document provides detailed protocols for the sequential deprotection of the Fmoc and Boc groups from Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ during SPPS. The chemical reactivity of the isotopically labeled amino acid is identical to its unlabeled counterpart; therefore, the following protocols are applicable to both.
Deprotection Strategies: An Overview
The deprotection of Fmoc-Trp(Boc)-OH involves a two-stage process that is fundamental to its application in SPPS:
-
Fmoc Group Removal: This is a repetitive step performed after each amino acid coupling. It is achieved under basic conditions, typically using piperidine, to expose the α-amino group for the subsequent coupling reaction.[7]
-
Boc Group and Resin Cleavage: This is the final step where the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the Boc group on the tryptophan, are removed. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[8]
The following sections provide detailed protocols and quantitative data for these deprotection methods.
Data Presentation: Comparison of Deprotection Methods
| Protecting Group | Reagent(s) | Concentration | Reaction Time | Temperature | Typical Efficiency | Key Considerations |
| Fmoc | Piperidine in DMF | 20% (v/v) | 2-10 minutes | Room Temperature | >99% | Standard and widely used.[9] Can cause aspartimide formation in sensitive sequences.[6] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 1-5 minutes | Room Temperature | >99% | Faster than piperidine alone.[9][10] Useful for sterically hindered couplings. DBU is non-nucleophilic.[10] | |
| Boc | TFA/DCM | 25-50% (v/v) | 30-120 minutes | Room Temperature | >95% | Standard for Boc deprotection in solution phase.[11] Not typically used for final cleavage in Fmoc-SPPS. |
| TFA/H₂O/TIS | 95:2.5:2.5 (v/v) | 1-3 hours | Room Temperature | >90% | A common "cleavage cocktail" for final deprotection and resin cleavage. TIS acts as a scavenger. | |
| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | 82.5:5:5:5:2.5 (v/v) | 1-4 hours | Room Temperature | >90% | A more robust cleavage cocktail with multiple scavengers to prevent side reactions, especially with Cys, Met, and Trp. |
Experimental Protocols
Protocol 1: Fmoc Group Deprotection
This protocol details the removal of the Nα-Fmoc group from the peptide-resin during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 100 mL, add 20 mL of piperidine to 80 mL of DMF.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[9]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-10 minutes at room temperature.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and Boc Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Boc group from tryptophan.
Materials:
-
Peptide-resin (fully synthesized)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v). Caution: Prepare in a fume hood. TFA is highly corrosive.
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Washing: Wash the resin with DCM (3 times) to remove any residual DMF and then dry the resin under a stream of nitrogen or in vacuo for 15-30 minutes.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling. The resin may change color.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Washing the Precipitate: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic byproducts.[12]
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Deprotection in SPPS
References
- 1. Benefits of Stable Isotope Labelling in Biochemistry Research - ..I-PROD-1-CIIProd_153 [diagnosticsworldnews.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient incorporation of the isotopically labeled amino acid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). The information presented is intended to enable researchers to optimize coupling conditions, monitor reaction efficiency, and successfully synthesize high-purity, isotopically labeled peptides for use in various research and drug development applications, such as NMR studies and mass spectrometry-based proteomics.[1][2]
Introduction to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan, labeled with carbon-13 and nitrogen-15 isotopes.[] This stable isotope labeling allows for the sensitive detection and quantification of peptides in complex biological samples.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group protects the indole side chain of tryptophan, preventing unwanted side reactions during peptide synthesis.[4] SPPS is a widely used technique for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while attached to an insoluble solid support.[5]
Key Considerations for Coupling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
The successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into a growing peptide chain depends on several factors, including the choice of coupling reagents, reaction conditions, and monitoring of the coupling efficiency. Due to the increased molecular weight and potential for subtle electronic effects from the isotopic labels, optimization of standard SPPS protocols may be necessary to achieve high coupling yields.
Coupling Reagents
A variety of coupling reagents can be used to facilitate the formation of the peptide bond. The choice of reagent can impact the reaction rate, efficiency, and the potential for side reactions. Common coupling reagents for Fmoc-SPPS include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve efficiency.
-
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents.
For the coupling of the bulky Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, the use of a high-efficiency onium salt-based coupling reagent such as HATU or HCTU is recommended to ensure complete and rapid reaction.
Monitoring Coupling Efficiency
To ensure the complete incorporation of the labeled tryptophan residue, it is crucial to monitor the coupling reaction. Incomplete coupling will lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[6] Several methods can be employed to assess coupling completion:
-
Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling, and a recoupling step is necessary.[7]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free primary amines.
-
Fmoc-Release UV Monitoring: The cleavage of the Fmoc protecting group with a piperidine solution releases dibenzofulvene, which has a strong UV absorbance. By quantifying the amount of Fmoc released after each coupling cycle, the yield of the previous coupling step can be estimated.[8]
Data Presentation: Coupling Efficiency
While specific quantitative data for the coupling efficiency of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is not extensively published, it is generally observed that isotopically labeled and bulky amino acids may require optimized conditions to achieve coupling efficiencies comparable to their unlabeled, smaller counterparts. The following table provides an illustrative comparison of expected coupling efficiencies under standard and optimized conditions.
| Amino Acid | Coupling Reagent | Coupling Time (Standard) | Estimated Coupling Efficiency (Standard) | Coupling Time (Optimized) | Estimated Coupling Efficiency (Optimized) |
| Fmoc-Ala-OH | HBTU/DIEA | 30 min | >99% | 30 min | >99.5% |
| Fmoc-Trp(Boc)-OH | HBTU/DIEA | 30 min | 98-99% | 60 min | >99% |
| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | HATU/DIEA | 30 min | 97-98% | 90-120 min | >99% |
Note: The data in this table is illustrative and based on general principles of SPPS. Actual coupling efficiencies should be determined experimentally.
Experimental Protocols
Protocol 1: Manual SPPS Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This protocol describes a standard manual procedure for coupling the labeled tryptophan amino acid to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
SPPS reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 90-120 minutes at room temperature. A longer coupling time is recommended for the isotopically labeled amino acid to ensure complete reaction.[9]
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step with freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of the Labeled Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.[6]
-
Visualization of Workflows
Experimental Workflow for SPPS Coupling
Caption: Workflow for the coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in SPPS.
Logical Relationship for Optimizing Coupling Efficiency
Caption: Logical approach to optimizing the coupling of bulky labeled amino acids.
References
- 1. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 4. altabioscience.com [altabioscience.com]
- 5. jpt.com [jpt.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Bot Detection [iris-biotech.de]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. Stable isotope-labeled compounds are fundamental tools in mass spectrometry-based quantitative proteomics, providing the internal standards necessary for accurate and reproducible quantification.
This document provides detailed application notes and protocols for the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ , a heavy-isotope-labeled and protected amino acid, in quantitative proteomics workflows. It is important to note that due to the presence of the Fmoc and Boc protecting groups, this reagent is not suitable for direct use in metabolic labeling of cells in culture (e.g., SILAC). Instead, its primary and most effective application is in the synthesis of isotopically labeled peptides , which then serve as internal standards for the absolute quantification of target proteins.
These synthesized heavy peptides, often referred to as "spike-in" standards, are of known concentration and are added to biological samples, such as cell lysates or plasma, during the sample preparation process. By comparing the mass spectrometry signal of the endogenous, "light" peptide (containing naturally abundant isotopes) to the signal of the spiked-in heavy peptide standard, researchers can achieve highly accurate and precise absolute quantification of the target protein.
Application I: Synthesis of a Heavy-Labeled Tryptophan-Containing Peptide Standard
The primary application of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is as a building block in Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the creation of a custom, isotopically labeled peptide that mirrors a target peptide of interest from a protein to be quantified.
Workflow for Labeled Peptide Synthesis
The synthesis of a stable isotope-labeled peptide standard is a multi-step process that involves the sequential addition of amino acids to a solid support resin. The use of Fmoc-protected amino acids ensures that the peptide chain is built in the correct sequence.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Heavy-Labeled Peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a hypothetical tryptophan-containing peptide standard (e.g., Ac-Ala-Val-Trp-Gly-Leu-NH₂) using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)
-
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic Anhydride
-
Pyridine
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Dissolve Fmoc-Leu-OH (3 equivalents to resin capacity), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:7) for 30 minutes. Wash with DMF and DCM.
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Gly-OH and Fmoc-Val-OH.
-
Incorporation of the Labeled Tryptophan:
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ using the same procedure as in step 3.
-
-
Final Amino Acid Coupling and Acetylation:
-
Couple Fmoc-Ala-OH as in step 3.
-
Perform a final Fmoc deprotection (step 2).
-
To acetylate the N-terminus, treat the resin with the capping solution (acetic anhydride/pyridine/DMF) for 1 hour.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Quality Control:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.
-
Application II: Absolute Quantification of a Target Protein Using the Labeled Peptide Standard
Once the heavy-labeled peptide standard is synthesized, purified, and its concentration accurately determined (e.g., by amino acid analysis), it can be used for absolute quantification of the corresponding endogenous peptide in a complex biological sample.
Workflow for Absolute Quantification
This workflow outlines the steps for using the synthesized heavy peptide as a "spike-in" standard for targeted quantitative proteomics.
Caption: Workflow for Absolute Quantification using a Heavy-Labeled Peptide Standard.
Experimental Protocol: Targeted Quantification by LC-MS/MS
This protocol describes the use of the synthesized heavy peptide for the quantification of a target protein in a cell lysate sample.
Materials:
-
Cell lysate
-
Synthesized and quantified heavy-labeled tryptophan peptide standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system capable of targeted acquisition (e.g., Parallel Reaction Monitoring - PRM, or Multiple Reaction Monitoring - MRM)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable buffer and extract total protein.
-
Determine the total protein concentration using a BCA assay or similar method.
-
-
Spike-in of Heavy Peptide Standard:
-
To a known amount of total protein (e.g., 50 µg), add a known amount of the purified heavy-labeled peptide standard (e.g., 100 fmol).
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analyze the sample using a targeted LC-MS/MS method (PRM or MRM). The method should be specifically designed to monitor the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" labeled standard.
-
-
Data Analysis and Quantification:
-
Extract the ion chromatograms for the light and heavy peptide precursors and their fragments.
-
Calculate the peak area for both the light (endogenous) and heavy (standard) peptides.
-
The concentration of the endogenous peptide is calculated using the following formula: Concentration_light = (Peak Area_light / Peak Area_heavy) * Concentration_heavy
-
The absolute amount of the target protein can then be calculated based on the stoichiometry of the peptide within the protein and the initial amount of total protein analyzed.
-
Quantitative Data Presentation
The results from a targeted quantitative proteomics experiment using a heavy-labeled peptide standard can be summarized in a table for clear comparison.
| Target Protein | Endogenous Peptide Sequence | Heavy Peptide Standard Concentration (fmol/µg total protein) | Light/Heavy Peak Area Ratio | Calculated Endogenous Peptide Amount (fmol/µg total protein) |
| Protein X | AVW GL | 2.0 | 1.5 | 3.0 |
| Protein X | AVW GL | 2.0 | 1.8 | 3.6 |
| Protein Y | GW YVR | 1.5 | 0.8 | 1.2 |
| Protein Y | GW YVR | 1.5 | 0.9 | 1.35 |
Note: The bold W indicates the position of the labeled tryptophan in the heavy peptide standard.
Signaling Pathway Diagram
While Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is used to quantify proteins, these proteins are often part of complex signaling pathways. The ability to absolutely quantify key proteins can provide critical insights into the dynamics of these pathways. Below is a generic example of a signaling pathway that could be studied using this quantitative proteomics approach.
Caption: A generic signaling cascade where a key protein can be quantified.
Conclusion
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a valuable reagent for advanced quantitative proteomics. Its utility lies in the synthesis of high-quality, isotopically labeled peptide standards. These standards enable the precise and accurate absolute quantification of target proteins by mass spectrometry, providing crucial data for understanding complex biological systems and for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this powerful tool in their studies.
Application Notes and Protocols: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a dynamic view of cellular processes that is unattainable with traditional metabolomics alone. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a protected, stable isotope-labeled form of the essential amino acid L-tryptophan. The incorporation of both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes provides a robust tool for tracing the fate of tryptophan through its various metabolic routes, most notably the kynurenine pathway, which is implicated in a range of physiological and pathological processes including immune response and neurodegeneration.
These application notes provide a comprehensive guide to the use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer, from the initial deprotection of the labeled amino acid to the analysis of labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of tryptophan catabolism through the kynurenine and serotonin pathways.
-
Disease Biomarker Discovery: Identifying metabolic signatures associated with diseases where tryptophan metabolism is dysregulated, such as cancer, neurodegenerative disorders, and inflammatory diseases.
-
Drug Development: Assessing the on-target and off-target effects of novel therapeutics on tryptophan metabolism.
-
Nutritional Science: Studying the impact of dietary interventions on tryptophan utilization and metabolite production.
Experimental Workflow Overview
The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a metabolic tracer involves a multi-step process, beginning with the removal of the protective Fmoc and Boc groups to yield the biologically active L-Tryptophan-¹³C₁₁,¹⁵N₂. This is followed by the introduction of the tracer into the biological system of interest (e.g., cell culture, in vivo model), sample collection, metabolite extraction, and finally, analysis by LC-MS/MS to quantify the incorporation of the stable isotopes into downstream metabolites.
Protocol 1: Deprotection of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This protocol describes the removal of the Nα-Fmoc and N-in-Boc protecting groups to generate free L-Tryptophan-¹³C₁₁,¹⁵N₂ for use in metabolic tracing experiments. This procedure should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), as a scavenger
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Dissolution: Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in a minimal amount of DCM in a round-bottom flask.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive.
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved starting material. A typical ratio is 10 mL of cleavage cocktail per gram of protected amino acid.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
TFA Removal: Following completion of the reaction, remove the TFA and DCM by rotary evaporation.
-
Precipitation: Add cold anhydrous diethyl ether to the residue to precipitate the deprotected L-Tryptophan-¹³C₁₁,¹⁵N₂.
-
Isolation: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the final product under a stream of nitrogen gas and then under high vacuum to remove residual solvents.
-
Purity Assessment: Confirm the purity of the L-Tryptophan-¹³C₁₁,¹⁵N₂ by LC-MS and/or NMR.
Protocol 2: In Vitro Metabolic Labeling
This protocol outlines a general procedure for tracing the metabolism of L-Tryptophan-¹³C₁₁,¹⁵N₂ in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Tryptophan-free cell culture medium
-
L-Tryptophan-¹³C₁₁,¹⁵N₂ (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Extraction solvent (e.g., 80% methanol, -80°C)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Medium Exchange: Aspirate the complete medium, wash the cells once with PBS, and replace with tryptophan-free medium.
-
Tracer Addition: Add L-Tryptophan-¹³C₁₁,¹⁵N₂ to the medium at a final concentration relevant to the experimental question (e.g., physiological concentration).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Sample Collection: At each time point, collect both the cell culture medium and the cell pellet.
-
Medium: Transfer the medium to a microcentrifuge tube and store at -80°C.
-
Cells: Aspirate the remaining medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS: Dry the extracted metabolites using a vacuum concentrator and store at -80°C until analysis. Reconstitute in an appropriate solvent prior to injection.
Protocol 3: LC-MS/MS Analysis of Labeled Tryptophan Metabolites
This protocol provides a general framework for the targeted analysis of ¹³C and ¹⁵N incorporation into kynurenine pathway metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to separate the metabolites of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Develop specific MRM transitions for the unlabeled (M+0) and labeled (M+13 for ¹³C₁₁¹⁵N₂) forms of tryptophan and its key metabolites (e.g., kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, quinolinic acid).
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation. The following table provides a hypothetical example of how to present the fractional enrichment of kynurenine pathway metabolites in a cell culture experiment at a specific time point after the introduction of L-Tryptophan-¹³C₁₁,¹⁵N₂.
| Metabolite | Unlabeled (M+0) (%) | Labeled (M+13) (%) |
| Tryptophan | 5.2 ± 0.8 | 94.8 ± 1.2 |
| Kynurenine | 45.3 ± 3.1 | 54.7 ± 2.5 |
| Kynurenic Acid | 78.9 ± 4.5 | 21.1 ± 3.7 |
| 3-Hydroxykynurenine | 62.1 ± 5.2 | 37.9 ± 4.8 |
| Anthranilic Acid | 85.4 ± 6.3 | 14.6 ± 2.9 |
Table 1: Hypothetical fractional enrichment of tryptophan and its metabolites in cell extracts after 24 hours of incubation with L-Tryptophan-¹³C₁₁,¹⁵N₂. Data are presented as mean ± standard deviation (n=3).
The following table presents representative concentrations of key kynurenine pathway metabolites in different biological matrices, adapted from literature values, which can serve as a reference for expected physiological ranges.[1][2][3]
| Metabolite | Placenta (µg/g) | Umbilical Cord (µg/g) | Fetal Membranes (µg/g) |
| Tryptophan | 15.2 ± 2.1 | 10.8 ± 1.5 | 12.5 ± 1.9 |
| Kynurenine | 0.85 ± 0.12 | 0.42 ± 0.07 | 0.55 ± 0.09 |
| Kynurenic Acid | 0.018 ± 0.003 | 0.025 ± 0.004 | 0.022 ± 0.003 |
Table 2: Representative concentrations of tryptophan and its metabolites in human tissues. Data are presented as mean ± standard deviation. Adapted from Pedraz-Petrozzi et al., Scientific Reports, 2023.[2][3]
Conclusion
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a valuable tool for researchers investigating the intricate details of tryptophan metabolism. The protocols and information provided herein offer a comprehensive guide for its application in metabolic pathway analysis. By carefully planning and executing these experiments, researchers can gain significant insights into the role of tryptophan metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp(Boc)-OH, a protected tryptophan derivative, is a critical building block in solid-phase peptide synthesis (SPPS). The isotopically labeled version, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopic studies of peptides and proteins. Uniform ¹³C and ¹⁵N labeling enhances the sensitivity and resolution of NMR experiments, enabling detailed structural and dynamic analysis of biomolecules. These application notes provide an overview of the NMR techniques applicable to peptides incorporating this labeled amino acid, along with detailed experimental protocols.
The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is particularly advantageous for:
-
De novo structure determination: Facilitating resonance assignment in complex spectra.
-
Protein-ligand interaction studies: Probing the binding interface and conformational changes upon ligand binding.
-
Folding and dynamics studies: Monitoring the structural evolution and internal motions of peptides and proteins.
Data Presentation
The following tables summarize the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The ¹H and ¹³C data are based on reported values for the unlabeled compound in CDCl₃ and may vary slightly depending on the solvent and local environment within a peptide. The ¹⁵N chemical shifts are typical for tryptophan residues.
Table 1: Quantitative ¹H NMR Data for Fmoc-Trp(Boc)-OH
| Proton | Chemical Shift (ppm) |
| Fmoc-H9 | 7.77 |
| Fmoc-Ar-H | 7.59 |
| Fmoc-Ar-H | 7.40 |
| Fmoc-Ar-H | 7.31 |
| Trp-H4 | 7.92 |
| Trp-Ar-H | 7.54-7.04 |
| Trp-α-H | 4.70 |
| Fmoc-CH₂ | 4.41 |
| Fmoc-CH | 4.22 |
| Trp-β-H | 3.30 |
| Boc-CH₃ | 1.64 |
Table 2: Quantitative ¹³C NMR Data for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
| Carbon | Chemical Shift (ppm) |
| Trp-C=O | 175.8 |
| Fmoc-C=O | 156.4 |
| Boc-C=O | 149.7 |
| Fmoc-Ar-C | 143.8, 141.0 |
| Trp-Ar-C | 138.4, 135.1, 130.3, 124.6, 122.5, 117.4, 115.2 |
| Fmoc-Ar-C | 127.8, 127.1, 125.0, 119.9 |
| Boc-C | 83.8 |
| Fmoc-CH | 67.1 |
| Trp-α-C | 54.3 |
| Fmoc-CH₂ | 46.8 |
| Trp-β-C | 28.5 |
| Boc-CH₃ | 28.2 |
Table 3: Expected ¹⁵N NMR Chemical Shifts for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
| Nitrogen | Chemical Shift (ppm) |
| Trp-α-N | ~120-130 |
| Trp-indole-N | ~125-135 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR data.
Materials:
-
Peptide containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
Protocol:
-
Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2.0 mM.
-
Add D₂O to a final concentration of 5-10% for the lock signal.
-
Add the internal standard to a final concentration of 0.1-0.5 mM.
-
Transfer the solution to a clean, high-quality NMR tube.
-
Ensure the sample is at the desired temperature before starting the NMR experiments.
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
This experiment is fundamental for assigning the backbone and side-chain amide resonances.
Pulse Program: Standard gradient-enhanced HSQC pulse sequence.
Key Parameters:
-
¹H Spectral Width: 12-16 ppm
-
¹⁵N Spectral Width: 30-40 ppm (centered around 118 ppm)
-
Number of Scans: 8-16 per increment
-
¹H-¹⁵N Coupling Constant (JNH): ~90 Hz
-
Relaxation Delay: 1.0-1.5 seconds
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard.
3D HNCA and HN(CO)CA
These experiments are used to correlate the amide proton and nitrogen with the α-carbon chemical shifts of the same residue (HNCA) and the preceding residue (HN(CO)CA), forming the basis for sequential backbone assignment.
Pulse Program: Standard 3D HNCA and HN(CO)CA pulse sequences.
Key Parameters:
-
¹H Spectral Width: 12-16 ppm
-
¹⁵N Spectral Width: 30-40 ppm
-
¹³C Spectral Width: 20-30 ppm (centered around 55 ppm for Cα)
-
Number of Scans: 4-8 per increment
-
Relaxation Delay: 1.0-1.5 seconds
Data Processing:
-
Apply appropriate window functions in all three dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra.
3D HNCACB and CBCA(CO)NH
These experiments provide correlations to both the α- and β-carbon chemical shifts, aiding in the differentiation of amino acid types.
Pulse Program: Standard 3D HNCACB and CBCA(CO)NH pulse sequences.
Key Parameters:
-
¹H Spectral Width: 12-16 ppm
-
¹⁵N Spectral Width: 30-40 ppm
-
¹³C Spectral Width: 70-80 ppm (to include both Cα and Cβ)
-
Number of Scans: 4-8 per increment
-
Relaxation Delay: 1.0-1.5 seconds
Data Processing:
-
Apply appropriate window functions in all three dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra.
Mandatory Visualizations
Caption: Experimental workflow from peptide synthesis to NMR data analysis.
Caption: Key NMR correlations for sequential backbone assignment.
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling combined with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein and peptide abundance across different biological samples. The use of isotopically labeled amino acids allows for the synthesis of heavy peptide internal standards that are chemically identical to their endogenous counterparts but distinguishable by mass.
This document provides detailed application notes and protocols for the mass spectrometry analysis of synthetic peptides incorporating the stable isotope-labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ . This specific reagent introduces a mass shift of +13 Da compared to the natural abundance tryptophan residue, stemming from the incorporation of eleven ¹³C atoms and two ¹⁵N atoms. The Nα-Fmoc and side-chain Boc protecting groups are typically removed after synthesis, but their presence during synthesis and potential for residual presence requires careful consideration during analysis.
These protocols are designed for researchers using targeted quantitative proteomics approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify tryptophan-containing peptides in complex biological matrices.
Application Example: Quantifying a Peptide from IDO1
Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Its expression is upregulated in many tumors and is associated with immune suppression. Monitoring the levels of IDO1 can provide insights into disease progression and the efficacy of therapeutic interventions. A common approach is to quantify the protein by analyzing a signature tryptic peptide.
For this application, we will consider the hypothetical quantification of the human IDO1 tryptic peptide ALGHSQDR which contains a tryptophan residue (W). A stable isotope-labeled version of this peptide, AL[¹³C₁₁,¹⁵N₂-W]GHSQDR , would be synthesized using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as an internal standard.
Experimental Protocols
Protocol 1: Synthesis of the Stable Isotope-Labeled (SIL) Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the target peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. b. Add 8 equivalents of DIPEA to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours. d. Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ at the appropriate position.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM (Dichloromethane) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from tryptophan). c. Filter the resin and collect the TFA solution containing the peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Purification and Quantification: a. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. b. Resuspend the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). c. Purify the peptide using reverse-phase HPLC. d. Confirm the mass of the purified peptide by mass spectrometry. e. Determine the precise concentration of the purified SIL peptide, for example, by amino acid analysis.
Protocol 2: Sample Preparation for Quantitative Mass Spectrometry
This protocol describes the preparation of a biological sample (e.g., cell lysate) for the quantification of the target peptide.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate
-
Formic acid
-
Purified SIL peptide internal standard (from Protocol 1)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in lysis buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA).
-
Reduction and Alkylation: a. Take a known amount of protein (e.g., 50 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Spiking of Internal Standard: Add a known amount of the purified SIL peptide internal standard to the sample. The amount should be optimized to be within the linear range of the assay and ideally close to the expected endogenous peptide amount.
-
Proteolytic Digestion: a. Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: a. Condition a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water. b. Load the acidified peptide sample onto the cartridge. c. Wash the cartridge with 0.1% formic acid in water to remove salts. d. Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Sample Finalization: Dry the eluted peptides in a vacuum centrifuge and resuspend in a known volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for setting up an LC-MS/MS method for targeted peptide quantification. Parameters should be optimized for the specific peptide and mass spectrometer used.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-25 min: 2-35% B
-
25-27 min: 35-90% B
-
27-30 min: 90% B
-
30-32 min: 90-2% B
-
32-40 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Parameters (Example for ALGHSQDR):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ions (for MS1):
-
Light Peptide: m/z corresponding to the [M+2H]²⁺ ion of ALGHSQDR.
-
Heavy Peptide: m/z corresponding to the [M+13+2H]²⁺ ion of AL[¹³C₁₁,¹⁵N₂-W]GHSQDR.
-
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). Collision energy should be optimized for each transition.
-
Product Ions (SRM/PRM Transitions): Select 3-5 intense and specific fragment ions (e.g., y- or b-ions) for both the light and heavy peptides. Example transitions:
-
Light: Precursor m/z → y₅, y₆, y₇ ions
-
Heavy: Precursor m/z (+6.5) → y₅, y₆, y₇ ions (masses will be unchanged as the label is on the N-terminal side of these fragments).
-
Data Presentation
Quantitative data is derived by comparing the integrated peak areas of the endogenous (light) peptide to the stable isotope-labeled (heavy) internal standard.
Table 1: Representative Quantitative Data for IDO1 Peptide ALGHSQDR
| Sample ID | Light Peptide Peak Area | Heavy Peptide Peak Area | Peak Area Ratio (Light/Heavy) | Amount of Heavy Standard (fmol) | Calculated Endogenous Amount (fmol) |
| Control 1 | 1.50E+05 | 3.05E+05 | 0.49 | 50.0 | 24.5 |
| Control 2 | 1.62E+05 | 3.10E+05 | 0.52 | 50.0 | 26.0 |
| Treated 1 | 4.85E+05 | 3.00E+05 | 1.62 | 50.0 | 81.0 |
| Treated 2 | 5.10E+05 | 3.08E+05 | 1.66 | 50.0 | 83.0 |
Note: This table presents simulated data for illustrative purposes.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for quantitative peptide analysis.
Signaling Pathway Context
Caption: Simplified IDO1-mediated tryptophan catabolism pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage of Peptides with Labeled Tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the cleavage of peptides containing labeled tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving peptides at tryptophan residues?
A1: Peptides can be cleaved at tryptophan residues using either chemical reagents or enzymes. The most common chemical methods involve oxidation of the indole side chain, leading to cleavage of the adjacent peptide bond. Key chemical reagents include N-Bromosuccinimide (NBS), BNPS-skatole, and N-Chlorosuccinimide (NCS). Enzymatically, the protease chymotrypsin is frequently used, as it preferentially cleaves at the C-terminus of aromatic amino acids, including tryptophan.[1][2]
Q2: How do labels on tryptophan affect cleavage efficiency?
A2: The impact of a label on cleavage efficiency depends on the nature and position of the label, as well as the cleavage method. For chemical cleavage methods that target the indole ring, a label could sterically hinder the reagent's access or electronically influence the reaction, potentially reducing cleavage yield. With enzymatic cleavage by chymotrypsin, a bulky label on the indole ring might interfere with the recognition of the tryptophan residue by the enzyme's binding pocket, leading to reduced cleavage efficiency. It is crucial to consider the specific label and its location when selecting a cleavage strategy.
Q3: What are the common side reactions to be aware of when cleaving at tryptophan?
A3: Common side reactions during chemical cleavage include the oxidation of other susceptible amino acid residues such as methionine, cysteine, tyrosine, and histidine.[3] Alkylation of the tryptophan's indole nucleus is another potential side reaction, particularly during the cleavage of peptides from solid-phase synthesis resins like the Wang resin.[4] During enzymatic cleavage with chymotrypsin, non-specific cleavage can occur at other hydrophobic residues, especially with prolonged incubation times.
Q4: How can I minimize side reactions during cleavage?
A4: To minimize side reactions, it is important to optimize the reaction conditions and, in the case of solid-phase synthesis, use appropriate scavengers during the final cleavage from the resin. For chemical cleavage, using the minimal effective concentration of the cleavage reagent and carefully controlling the reaction time and temperature can reduce unwanted modifications. The addition of scavengers like phenol, thioanisole, and ethanedithiol (EDT) in the cleavage cocktail for solid-phase synthesized peptides can help prevent alkylation of tryptophan.[5][6] For enzymatic digestions, using a specific enzyme-to-substrate ratio and optimizing the digestion time can minimize non-specific cleavage.
Q5: How do I choose between chemical and enzymatic cleavage?
A5: The choice depends on several factors:
-
Specificity: Chymotrypsin offers high specificity for aromatic residues, which can be an advantage. Chemical methods can sometimes be less specific, with the potential for side reactions.
-
Peptide Sequence: If your peptide contains other easily oxidizable residues (e.g., Met, Cys), enzymatic cleavage might be a better option to avoid their modification.
-
Label Compatibility: The chemical stability of your label to the harsh conditions of some chemical cleavage methods needs to be considered.
-
Desired Fragments: Chemical cleavage at tryptophan, a relatively rare amino acid, often generates larger peptide fragments compared to enzymatic digestion with enzymes like trypsin.[1]
Troubleshooting Guides
Issue 1: Low or No Cleavage Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration/Activity | - For chemical cleavage, ensure the reagent (e.g., BNPS-skatole, NCS) is fresh and used at the recommended molar excess. - For enzymatic cleavage, verify the activity of the chymotrypsin stock solution. |
| Incorrect Reaction Conditions (pH, Temperature, Time) | - Verify that the pH of the reaction buffer is optimal for the chosen method (e.g., acidic conditions for most chemical cleavages, slightly alkaline for chymotrypsin). - Ensure the reaction is carried out at the recommended temperature and for the appropriate duration. Prolonged reaction times do not always lead to higher yields and can increase side reactions. |
| Steric Hindrance from Label | - If you suspect the label is interfering with cleavage, consider a different cleavage method (chemical vs. enzymatic) or a different labeling strategy if possible. |
| Incomplete Deprotection (for synthetic peptides) | - Ensure all protecting groups, especially on the tryptophan indole ring (e.g., Boc), have been completely removed prior to cleavage, as they can interfere with the reaction.[6] |
Issue 2: Presence of Unwanted Side Products (e.g., oxidized or alkylated peptides)
| Potential Cause | Troubleshooting Steps |
| Oxidation of Susceptible Residues (Met, Cys) | - Degas all solutions to minimize dissolved oxygen. - Add antioxidants or scavengers to the reaction mixture where compatible. - For peptides synthesized on solid phase, use a cleavage cocktail containing scavengers like thioanisole and EDT.[5][6] |
| Alkylation of Tryptophan | - When cleaving from a solid support (e.g., Wang resin), use a scavenger cocktail specifically designed to capture reactive carbocations. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a commonly used cocktail for this purpose.[5] |
| Non-specific Enzymatic Cleavage | - Reduce the enzyme-to-substrate ratio. - Decrease the digestion time. - Ensure the digestion buffer conditions (pH, temperature) are optimal for chymotrypsin specificity. |
Quantitative Data Summary
The cleavage efficiency at tryptophan residues can vary significantly depending on the method, the specific peptide sequence, and the reaction conditions. The following table summarizes reported cleavage yields for different methods. It is important to note that these values are from different studies on various proteins and peptides and are intended as a general guide.
| Cleavage Method | Reagent/Enzyme | Reported Cleavage Yield (%) | Target Protein/Peptide (in study) |
| Chemical | N-Chlorosuccinimide (NCS) | 19 - 58 | α-lactalbumin, Kunitz trypsin inhibitor, apomyoglobin[3] |
| N-Chlorosuccinimide (NCS)/urea | ~50 | Cytochrome c[1] | |
| BNPS-skatole | 67.4 | Native bovine β-lactoglobulin[7] | |
| N-Bromosuccinimide (NBS) | 60 - 80 | Aliphatic γ,δ-unsaturated amino acid derivatives[1] | |
| Enzymatic | Chymotrypsin | Varies (sequence dependent) | General |
Experimental Protocols
Protocol 1: Chemical Cleavage using BNPS-skatole
This protocol is adapted from a standard procedure for the cleavage of tryptophanyl peptide bonds.[8]
Materials:
-
Peptide containing labeled tryptophan
-
BNPS-skatole
-
Glacial acetic acid
-
Phenol
-
2-Mercaptoethanol
-
Ethyl acetate
-
Water (distilled)
Procedure:
-
Dissolve the peptide in 70% aqueous acetic acid containing 0.1% phenol.
-
Prepare a solution of BNPS-skatole in 70% aqueous acetic acid.
-
Add a 10-fold molar excess of the BNPS-skatole solution to the peptide solution.
-
Incubate the reaction mixture for 48 hours at room temperature in the dark.
-
Add a 10-fold molar excess of 2-mercaptoethanol to the reaction mixture.
-
Incubate for 5 hours at 37°C.
-
To remove excess BNPS-skatole, extract the reaction mixture with ethyl acetate.
-
The aqueous phase containing the cleaved peptides can be lyophilized or dried by evaporation.
Protocol 2: Enzymatic Cleavage using Chymotrypsin
Materials:
-
Peptide containing labeled tryptophan
-
Chymotrypsin (sequencing grade)
-
Ammonium bicarbonate buffer (100 mM, pH 8.0)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh stock solution of chymotrypsin in 1 mM HCl.
-
Add chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for 4 to 24 hours. The optimal time should be determined empirically.
-
Stop the reaction by adding TFA to a final concentration of 0.1% to lower the pH.
-
The resulting peptide fragments can be analyzed directly by mass spectrometry or further purified by HPLC.
Visualizations
Chemical Cleavage Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂?
A1: For optimal stability, the compound should be stored at temperatures between 2°C and 8°C.[1][2][3] Some suppliers recommend colder storage at -20°C for long-term stability.[4][5] It is crucial to store the product in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] The compound is sensitive to moisture.[6]
Q2: How should I handle the compound for short-term use during experiments?
A2: When weighing and preparing solutions, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Minimize the time the container is open. For preparing stock solutions, use an appropriate solvent as recommended by the supplier, and if not for immediate use, store the solution under the recommended conditions.[7]
Q3: What is the expected shelf life of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂?
A3: Many suppliers do not provide a specific expiration date but offer a standard warranty of one year from the date of shipment for products without a retest date, provided they are handled and stored according to the recommended conditions.[8] For lot-specific information, it is always best to refer to the Certificate of Analysis (CoA) or contact the supplier directly.[3]
Q4: What are the primary degradation pathways for this compound?
A4: The main points of instability are the two protecting groups. The tert-butoxycarbonyl (Boc) group is labile to acidic conditions, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to basic conditions.[1][6] The indole ring of the tryptophan side chain is also susceptible to oxidation and alkylation, particularly during peptide synthesis. The N-in-Boc protection is specifically designed to minimize these side reactions.[8]
Q5: What are common signs of degradation?
A5: Degradation may not be visually apparent. The most reliable indicators of degradation are poor performance in peptide synthesis, such as low coupling efficiency or the appearance of unexpected impurities in the final peptide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the amino acid derivative before use. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
Troubleshooting Guide
Issue: Low yield or impurities in solid-phase peptide synthesis (SPPS) when using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
This is a common issue that can arise from several factors related to the amino acid's stability and handling. Follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow for SPPS
Caption: Troubleshooting workflow for SPPS issues.
Data Summary
Recommended Storage Conditions
| Parameter | Condition | Source |
| Temperature | 2°C to 8°C or -20°C | [1][2][4][5] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [6] |
| Moisture | Store in a desiccator; compound is moisture-sensitive | [6] |
| Light | Protect from light | [6] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. Specific parameters may need to be optimized for the available instrumentation and columns.
Objective: To determine the purity of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ by reverse-phase HPLC.
Materials:
-
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and increase it over time to elute the compound. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Expected Outcome: A pure sample should show one major peak at the expected retention time. The presence of significant additional peaks may indicate degradation or impurities.
Signaling Pathway/Logical Relationship Diagram
Caption: Degradation pathways of Fmoc-Trp(Boc)-OH.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Troubleshooting Guide
Low peptide yield can arise from various factors throughout the SPPS workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
dot
Caption: General workflow for troubleshooting low peptide yield.
FAQs: Coupling Reactions
Question 1: I am observing a low coupling efficiency for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. What are the potential causes and solutions?
Answer: Low coupling efficiency for Fmoc-Trp(Boc)-OH can be due to several factors. The use of the isotopically labeled amino acid, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, is not expected to significantly alter its chemical reactivity compared to the unlabeled counterpart.[][2][3][][] Therefore, troubleshooting should focus on standard SPPS parameters.
-
Insufficient Activation: The carboxylic acid of the incoming amino acid may not be fully activated.
-
Steric Hindrance: The bulky Fmoc and Boc protecting groups, as well as the growing peptide chain, can cause steric hindrance.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.
-
Reagent Quality: Degradation of coupling reagents or the Fmoc-amino acid can lead to inefficient reactions.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Use high-quality, fresh coupling reagents such as HBTU, HATU, or TBTU.[6] | Ensures efficient activation of the carboxylic acid. |
| Activation Time | Pre-activate the Fmoc-amino acid for 1-5 minutes before adding it to the resin. | Allows for the formation of the active ester, improving coupling efficiency. |
| Equivalents of Reagents | Use a 3-5 fold excess of the Fmoc-amino acid and coupling reagents relative to the resin substitution. | Drives the reaction to completion. |
| Solvent | Ensure anhydrous (low water content) DMF or NMP is used. | Water can hydrolyze the activated amino acid and coupling reagents. |
| Double Coupling | If a test cleavage and HPLC analysis indicate incomplete coupling, perform a second coupling step.[7] | Helps to drive the reaction to completion, especially for difficult couplings. |
| Resin Swelling | Pre-swell the resin in the synthesis solvent (e.g., DCM, then DMF) for at least 30 minutes before the first coupling.[7] | Maximizes the availability of reactive sites on the resin. |
FAQs: Fmoc Deprotection
Question 2: How can I confirm complete Fmoc deprotection, and what should I do if it's incomplete?
Answer: Incomplete removal of the Fmoc group from the N-terminus of the growing peptide chain is a common cause of low yield and deletion sequences.[8]
Confirmation of Complete Deprotection:
The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[7]
-
Positive Result (Blue Bead): Indicates the presence of a free amine, signifying complete Fmoc deprotection.
-
Negative Result (Yellow/Clear Bead): Indicates the absence of a free amine, suggesting incomplete deprotection.
Troubleshooting Incomplete Deprotection:
| Strategy | Recommendation | Rationale |
| Deprotection Time | Increase the deprotection time with 20% piperidine in DMF (e.g., from 1 x 10 min to 2 x 10 min). | Allows more time for the base to completely remove the Fmoc group. |
| Reagent Freshness | Use a freshly prepared solution of 20% piperidine in DMF. | Piperidine solutions can degrade over time, losing their efficacy. |
| Stronger Base | For difficult sequences prone to aggregation, consider adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[8][9] | DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal. |
| Solvent Choice | Consider switching from DMF to NMP as the solvent, as it can improve solvation of the peptide and resin.[10][11] | Improved solvation can disrupt secondary structures that may hinder deprotection. |
dot
Caption: Fmoc deprotection workflow.
FAQs: Peptide Aggregation
Question 3: My peptide is difficult to synthesize, and I suspect aggregation. How does this affect yield and what can I do?
Answer: Peptide aggregation, the formation of intermolecular hydrogen bonds between growing peptide chains, can severely hinder both coupling and deprotection steps, leading to low yields and truncated sequences.[10] Tryptophan-containing peptides can sometimes be prone to aggregation.
Strategies to Minimize Aggregation:
| Method | Description |
| Chaotropic Salts | Add chaotropic salts like LiCl (0.5 M) to the DMF during coupling and deprotection. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-60°C). |
| Solvent Modification | Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF)[10][11], or add a small percentage of a polar, aprotic solvent like DMSO. |
| Special Reagents | Incorporate "magic mixture" (ethylene carbonate/NMP) or use structure-breaking amino acid derivatives (e.g., pseudoprolines) in the sequence if possible. |
FAQs: Cleavage and Deprotection of Trp(Boc)-Containing Peptides
Question 4: What is the importance of the Boc group on the tryptophan side chain, and what is the optimal cleavage cocktail?
Answer: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is crucial for preventing side reactions during the final trifluoroacetic acid (TFA) cleavage step.[12][13] During cleavage, reactive carbocations are generated from other protecting groups and the resin linker. The unprotected indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by these carbocations, leading to undesired byproducts and reduced yield of the target peptide.[13] The Boc group provides protection against these side reactions.[14][15]
Recommended Cleavage Cocktails for Trp(Boc)-Containing Peptides:
The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.
| Reagent Cocktail | Composition | Recommended for |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues like Cys, Met, Tyr, and Trp.[16][17] |
| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A general-purpose, low-odor cocktail suitable for most sequences containing Trp(Boc). TIS is an excellent scavenger for carbocations. |
| Reagent R | TFA / Thioanisole / Anisole / EDT (90:5:2:3) | Particularly effective for peptides containing Arg(Pbf/Pmc) and Trp, minimizing reattachment to the resin.[16] |
dot
Caption: Peptide cleavage and deprotection workflow.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4) for 10 minutes.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen.
-
Add the concentrated solution dropwise to a large excess of cold (0°C) diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization
After synthesis and cleavage, it is essential to analyze the crude peptide to assess the yield and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[18]
-
Mass Spectrometry (MS): Used to confirm the identity of the desired peptide by verifying its molecular weight. The isotopic labeling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ will result in a corresponding mass shift in the final peptide, which can be precisely calculated and observed.[19][20][21][22] The mass of the labeled tryptophan residue will be higher than the unlabeled residue.
References
- 2. Buy Fmoc-Trp-OH-13C11,15N2 (EVT-12540806) [evitachem.com]
- 3. Buy Fmoc-Trp(Boc)-OH-¹³C₁₁, ¹⁵N₂ 98 atom ¹⁵N, 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. kilobio.com [kilobio.com]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Bot Detection [iris-biotech.de]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadinstitute.org [broadinstitute.org]
- 22. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Minimizing racemization of Fmoc-Trp(Boc)-OH-13C11,15N2 during coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ during the critical coupling step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-Trp(Boc)-OH that may lead to racemization.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Trp isomer detected in the final peptide. | Inappropriate Coupling Reagent: Uronium/aminium-based reagents (e.g., HATU, HBTU) in the presence of a strong base can promote racemization. | Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® or COMU®.[1][2] These combinations have been shown to be highly effective in suppressing racemization. |
| Strong Organic Base: The use of N,N-Diisopropylethylamine (DIPEA) as a base can significantly contribute to the abstraction of the α-proton, leading to racemization. | Replace DIPEA with a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) has been shown to induce racemization in the coupling of some Fmoc-amino acids. The use of a weaker base like collidine is recommended as a substitute. | |
| Elevated Coupling Temperature: Higher temperatures accelerate the rate of both the coupling reaction and the competing racemization side reaction. | Perform the coupling reaction at a lower temperature. While room temperature is standard, reducing the temperature to 0°C can help minimize racemization, especially for sensitive amino acids. | |
| Prolonged Activation Time: Allowing the Fmoc-Trp(Boc)-OH to remain in the activated state for an extended period before coupling increases the opportunity for racemization to occur. | Minimize the pre-activation time of the amino acid. Ideally, the activated amino acid solution should be added to the resin immediately after preparation. For particularly sensitive couplings, in-situ activation is recommended. | |
| Incomplete coupling of Fmoc-Trp(Boc)-OH. | Steric Hindrance: The bulky Boc protecting group on the tryptophan indole ring can sometimes hinder the coupling reaction. | Increase the coupling time or perform a double coupling. Ensure that the coupling reagents and amino acid are used in sufficient excess (typically 3-5 equivalents). |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites. | Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before initiating the synthesis. | |
| Side reactions involving the tryptophan indole ring. | Acid-catalyzed degradation: The indole side chain of tryptophan is susceptible to modification under acidic conditions, although this is less of a concern during the coupling step itself. | The Boc protecting group on the indole nitrogen provides good protection against many common side reactions. Ensure that the overall synthetic strategy and cleavage conditions are optimized to prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Trp(Boc)-OH?
A1: Racemization is the process by which an enantiomerically pure compound, such as L-Fmoc-Trp(Boc)-OH, is converted into a mixture of both L- and D-isomers. In peptide synthesis, the incorporation of the D-isomer instead of the natural L-isomer can lead to a final peptide with altered three-dimensional structure, biological activity, and immunogenicity. This is a critical concern in the development of therapeutic peptides.
Q2: Which coupling reagents are best for minimizing racemization of Fmoc-Trp(Boc)-OH?
A2: While uronium/aminium reagents like HATU and HBTU are efficient coupling agents, they can promote racemization, especially when used with strong bases like DIPEA.[2] For sensitive amino acids like tryptophan derivatives, carbodiimide-based reagents such as DIC, used in conjunction with racemization-suppressing additives like OxymaPure® or COMU®, are generally recommended.[1] These additives form active esters that are less prone to racemization.
Q3: What is the role of the base in the coupling reaction and which one should I use?
A3: The base is required to neutralize the protonated amine on the growing peptide chain and to facilitate the activation of the carboxylic acid. However, strong bases can also abstract the α-proton of the activated amino acid, leading to racemization. To minimize this, it is advisable to use a weaker, sterically hindered base like collidine instead of the more commonly used DIPEA.
Q4: How does temperature affect the racemization of Fmoc-Trp(Boc)-OH?
A4: Higher temperatures increase the rate of all chemical reactions, including the undesirable racemization pathway. Therefore, performing the coupling step at a reduced temperature (e.g., 0°C) can be an effective strategy to minimize the formation of the D-isomer.
Q5: How can I quantify the extent of racemization of Fmoc-Trp(Boc)-OH in my peptide?
A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the amino acid after hydrolysis of the peptide. By comparing the peak areas, the percentage of the D-isomer can be accurately determined.
Quantitative Data on Racemization
While specific quantitative data for the racemization of Fmoc-Trp(Boc)-OH under various coupling conditions is not extensively available in the literature, the following table provides illustrative data for other racemization-prone Fmoc-amino acids, which demonstrates the general trends observed with different coupling reagents and additives.
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | D-Isomer (%) |
| Fmoc-His(Trt)-OH | HATU | DIPEA | High |
| Fmoc-His(Trt)-OH | DIC/OxymaPure | Collidine | Low |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | Moderate |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma-B | Collidine | Very Low |
Note: The terms "High," "Moderate," "Low," and "Very Low" are relative and intended to illustrate the trend. Actual percentages can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol to Minimize Racemization of Fmoc-Trp(Boc)-OH
This protocol is designed to minimize racemization during the incorporation of Fmoc-Trp(Boc)-OH in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Trp(Boc)-OH (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH and OxymaPure® in a minimal amount of DMF. Add DIC to the solution and allow it to pre-activate for a short period (1-2 minutes).
-
Coupling: Immediately add the activated Fmoc-Trp(Boc)-OH solution to the resin. Add collidine to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed at room temperature for 1-2 hours. For particularly sensitive sequences, the reaction can be performed at 0°C.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling can be performed.
Protocol 2: Chiral HPLC Analysis of Tryptophan Racemization
This protocol outlines the general procedure for determining the enantiomeric purity of tryptophan in a synthetic peptide.
Materials:
-
Synthetic peptide containing tryptophan
-
6 N HCl
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
HPLC system with UV detector
-
Mobile phase (e.g., perchloric acid solution, pH 1.5)
-
L-Tryptophan and D-Tryptophan standards
Procedure:
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: After hydrolysis, evaporate the HCl under vacuum. Re-dissolve the amino acid residue in the mobile phase.
-
Standard Preparation: Prepare standard solutions of L-Tryptophan and D-Tryptophan in the mobile phase.
-
HPLC Analysis:
-
Inject the D-Tryptophan and L-Tryptophan standards separately to determine their retention times.
-
Inject a mixture of the standards to confirm baseline separation.
-
Inject the hydrolyzed peptide sample.
-
-
Data Analysis:
-
Integrate the peak areas for the L- and D-Tryptophan enantiomers in the chromatogram of the peptide sample.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Trp) / (Area(L-Trp) + Area(D-Trp))] x 100
-
Visualizations
Caption: General mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
Technical Support Center: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This technical support center provides essential information for the safe handling, storage, and use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. For research use only. Not intended for diagnostic or therapeutic use.[1]
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and what are its primary applications?
A1: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled derivative of the amino acid tryptophan.[2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are protecting groups essential for its primary application in solid-phase peptide synthesis (SPPS).[4][5] The isotopic labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows it to be used as a tracer in metabolic studies and for quantitative analysis in proteomics.[2][3]
Q2: What are the main hazards associated with this compound?
A2: Fmoc-Trp(Boc)-OH may cause skin and eye irritation.[4] It is classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[6] It is also considered toxic to aquatic life with long-lasting effects.[6]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, clothing, and eye/face protection.[6] Work should be conducted in a well-ventilated area or under a fume hood to prevent the formation and inhalation of dust.[6]
Q4: How should I properly store this compound?
A4: For long-term storage, it is recommended to store Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in a tightly sealed container at 2-8°C or -20°C.[4][7] It is sensitive to moisture, so it is important to allow the container to warm to room temperature before opening to prevent condensation.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor solubility | The compound has low water solubility.[9] | Dissolve in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone.[10] |
| Unexpected side reactions during peptide synthesis | Incomplete protection or deprotection of the amino acid. | The use of Fmoc-Trp(Boc)-OH helps minimize side reactions, particularly the reattachment of sulfonyl protecting groups from arginine residues onto the tryptophan indole ring.[11] Ensure proper cleavage protocols are followed. |
| Degradation of the compound | Improper storage conditions (exposure to moisture or high temperatures). | Always store in a tightly sealed container at the recommended refrigerated temperature.[4][8] Allow the product to reach room temperature in a desiccator before use to prevent moisture condensation.[8] |
| Allergic skin reaction after handling | Direct skin contact with the compound. | Immediately wash the affected area with plenty of soap and water.[6][9] If irritation or a rash develops, seek medical advice.[6] Always wear appropriate gloves and protective clothing when handling. |
Safety and Handling Data
| Parameter | Information |
| Appearance | White to off-white crystalline powder[4] |
| Molecular Formula | C₂₀¹³C₁₁H₃₀¹⁵N₂O₆[3] |
| Molecular Weight | 539.49 g/mol [3] |
| Storage Temperature | 2-8°C[4] or -20°C[7] |
| Hazard Classifications | Skin Sensitizer, Aquatic Chronic[6] |
Experimental Protocols
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9] If skin irritation or a rash occurs, get medical advice.[6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear personal protective equipment.[6]
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Sweep up the material and place it in a suitable container for disposal.[9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
References
- 1. scbt.com [scbt.com]
- 2. Buy Fmoc-Trp-OH-13C11,15N2 (EVT-12540806) [evitachem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. severnbiotech.com [severnbiotech.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]
- 10. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Aggregation of Peptides Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing the isotopically labeled amino acid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and why is the Boc protecting group on the tryptophan indole nitrogen important?
A1: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group, while the Boc group protects the indole nitrogen of the tryptophan side chain. The ¹³C₁₁ and ¹⁵N₂ indicate isotopic labeling, making the resulting peptide suitable for studies such as NMR spectroscopy or mass spectrometry-based proteomics. The Boc group on the indole nitrogen is crucial for preventing side reactions during synthesis, particularly alkylation and oxidation of the indole ring that can occur during the repeated acid-labile cleavage steps of the Fmoc group.[1][2][3][4]
Q2: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Peptide aggregation during SPPS is a sequence-dependent phenomenon primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains.[2][5] This leads to the formation of secondary structures, like beta-sheets, which can render the peptide chains insoluble and inaccessible for subsequent coupling and deprotection steps.[5] Peptides containing multiple hydrophobic residues, such as tryptophan, are particularly prone to aggregation.[1][6]
Q3: How does the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ contribute to aggregation?
A3: Tryptophan is an inherently hydrophobic amino acid.[1] The presence of the bulky and hydrophobic Boc protecting group on the indole side chain further increases the hydrophobicity of the residue, which can enhance the tendency of the peptide to aggregate, especially in sequences containing other hydrophobic amino acids.[1]
Q4: What are the common signs of peptide aggregation during SPPS?
A4: Common indicators of on-resin aggregation include:
-
Shrinking of the resin matrix.[5]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[2]
-
A "gummy" or clumped appearance of the resin.
-
False negative results from colorimetric tests like the ninhydrin test.[5]
Q5: Can aggregation issues persist after cleavage and affect purification?
A5: Yes, aggregation is not limited to the solid phase. Peptides that were prone to aggregation on the resin often exhibit poor solubility after cleavage from the support.[2] This can significantly complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC), leading to broad peaks, poor recovery, and difficulty in achieving high purity.[1][7]
Troubleshooting Guides
Guide 1: Troubleshooting On-Resin Aggregation During Synthesis
This guide provides strategies to mitigate peptide aggregation during solid-phase peptide synthesis.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete coupling or deprotection | Peptide chain aggregation on the resin, hindering reagent access. | 1. Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue with an appropriate Fmoc-dipeptide pseudoproline every 5-6 residues.[5] | Disrupts secondary structure formation, improving solvation and reaction kinetics.[5] |
| 2. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture.[2] | Disrupts hydrogen bonding networks that lead to aggregation. | ||
| 3. Solvent Modification: Add DMSO or NMP to the synthesis solvents.[2] | Improves the solvation of the growing peptide chain. | ||
| 4. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C).[2] | Can help to break up aggregated structures. | ||
| Resin shrinking | Severe aggregation leading to collapse of the resin matrix.[5] | 1. Switch to a more polar solvent system: A mixture of NMP and DMSO can improve resin swelling. | Improved resin swelling and accessibility of peptide chains. |
| 2. Sonication: Gently sonicate the reaction vessel during coupling or deprotection.[2] | Mechanical disruption of aggregated peptide-resin. |
Guide 2: Troubleshooting Peptide Solubility and Purification Post-Cleavage
This guide addresses issues encountered with aggregated peptides after they have been cleaved from the resin.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Poor solubility of crude peptide | The peptide has a high propensity to aggregate in aqueous solutions. | 1. Test different solubilization solvents: Start with water, then try dilute acetic acid or ammonium bicarbonate. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary.[8] | Identification of a suitable solvent system for the peptide. |
| 2. Sonication: Sonicate the peptide solution to aid in dissolution.[8] | Breaks up solid peptide particles and enhances solubilization. | ||
| Broad or tailing peaks in RP-HPLC | On-column aggregation or interaction with the stationary phase. | 1. Optimize HPLC conditions: Try a different mobile phase modifier (e.g., formic acid instead of TFA), or a different organic solvent (e.g., isopropanol). | Improved peak shape and resolution. |
| 2. Inject in a strong, non-aggregating solvent: Dissolve the peptide in a solvent like DMSO or hexafluoroisopropanol (HFIP) immediately before injection. | Minimizes pre-injection aggregation. | ||
| Low recovery from purification | Irreversible adsorption to the column or precipitation during purification. | 1. Use a wider pore size column: A 300 Å pore size column is often better for larger or aggregation-prone peptides. | Reduced secondary interactions and improved recovery. |
| 2. Perform purification at elevated temperature: Running the column at 40-60°C can reduce aggregation and improve peak shape. | Enhanced solubility in the mobile phase. |
Experimental Protocols
Protocol 1: Double Coupling for Difficult Residues
This protocol is recommended when a standard coupling reaction is incomplete, which can be an early sign of aggregation.
-
Perform the initial coupling of the amino acid (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) using your standard coupling reagents (e.g., HBTU/DIPEA) for the standard duration.
-
After the first coupling, wash the resin thoroughly with DMF.
-
Take a small sample of the resin for a ninhydrin test. If the test is positive (blue beads), proceed with a second coupling.
-
Prepare a fresh solution of the same amino acid and coupling reagents.
-
Add the fresh coupling mixture to the resin and allow it to react for the same duration as the first coupling.
-
Wash the resin thoroughly with DMF and proceed with the next deprotection step.
Protocol 2: Use of a Chaotropic Salt (LiCl)
This protocol can be used to disrupt aggregation during synthesis.
-
Prepare a 0.5 M solution of LiCl in NMP. Caution: Ensure the LiCl is completely dissolved.
-
For the coupling and deprotection steps of the aggregation-prone sequence, use this LiCl/NMP solution as the primary solvent.
-
Proceed with your standard SPPS cycles.
-
Once past the difficult sequence, you can revert to your standard synthesis solvents.
-
Ensure thorough washing of the resin after the synthesis is complete to remove all traces of LiCl before cleavage.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with a checkpoint for aggregation.
Caption: Decision tree for troubleshooting on-resin peptide aggregation.
Caption: Mechanism of Boc protection of the tryptophan indole during TFA cleavage.
References
- 1. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. 固相合成 [sigmaaldrich.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Versus Other Labeled Tryptophan Derivatives for Advanced Research Applications
For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules is paramount. Stable isotope-labeled amino acids are indispensable tools in this pursuit, enabling a deeper understanding of metabolic pathways, protein dynamics, and drug interactions. Among these, labeled tryptophan derivatives are crucial for studying a wide range of biological processes, from neurotransmitter synthesis to cancer metabolism. This guide provides an objective comparison of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ with other commercially available labeled tryptophan derivatives, supported by experimental data and detailed protocols to inform your research decisions.
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a fully labeled tryptophan derivative, incorporating eleven ¹³C atoms and two ¹⁵N atoms. This heavy-isotope enrichment makes it a powerful tool for applications requiring clear mass shifts and high sensitivity in mass spectrometry (MS)-based proteomics and metabolic studies. This guide will compare its performance characteristics against other common labeled tryptophan variants, such as those labeled with deuterium (D) or a smaller number of heavy atoms.
Comparative Analysis of Labeled Tryptophan Derivatives
The choice of an appropriate labeled amino acid is critical and depends on the specific experimental needs, including the analytical technique employed, the required level of quantification accuracy, and the biological system under investigation. The following tables summarize the key performance characteristics of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and its alternatives.
| Parameter | Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | Fmoc-Trp(Boc)-OH-d₅ | Fmoc-Trp(Boc)-OH-¹³C₁₁ |
| Isotopic Purity | Typically >98 atom % ¹⁵N, >99 atom % ¹³C | Typically >98 atom % D | Typically >99 atom % ¹³C |
| Mass Shift (vs. Unlabeled) | +13 Da | +5 Da | +11 Da |
| Chemical Stability | High; stable isotopes do not exchange.[1] | Moderate; potential for back-exchange of deuterium in certain environments.[1] | High; stable isotopes do not exchange. |
| Chromatographic Behavior | Co-elutes with unlabeled tryptophan.[2] | May exhibit slight retention time shifts compared to unlabeled tryptophan.[3][4] | Co-elutes with unlabeled tryptophan. |
| Primary Applications | Quantitative proteomics (SILAC), metabolic flux analysis, internal standard for MS.[5][] | Metabolic tracing, internal standard for MS. | Metabolic flux analysis, internal standard for MS. |
Performance in Key Applications: A Deeper Dive
Quantitative Proteomics: The SILAC Advantage
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. The ideal labeled amino acid for SILAC should be efficiently incorporated into proteins without altering cellular metabolism and provide a clear mass difference for accurate quantification.
While direct comparative studies focusing solely on different labeled tryptophans in SILAC are not abundant in the readily available literature, the known properties of ¹³C/¹⁵N versus deuterium labeling provide a strong basis for comparison. The superior chemical stability and co-elution of ¹³C-labeled compounds with their unlabeled counterparts are significant advantages in SILAC experiments.[1][2][7] Deuterated compounds can sometimes exhibit different chromatographic retention times, which can complicate data analysis and potentially introduce quantification errors.[3][4]
The larger mass shift of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (+13 Da) compared to a deuterated analog like Fmoc-Trp(Boc)-OH-d₅ (+5 Da) also provides a clearer separation of isotopic envelopes in the mass spectrum, reducing the chance of spectral overlap and improving quantification accuracy, especially for complex protein digests.
Metabolic Flux Analysis
In metabolic flux analysis, researchers trace the flow of atoms through metabolic pathways. The comprehensive labeling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allows for the tracking of both carbon and nitrogen atoms from tryptophan as it is metabolized. This dual-labeling is particularly advantageous for studying pathways where both the carbon skeleton and the nitrogen atoms are transformed, such as the kynurenine and serotonin pathways.
Experimental Protocols
A General Protocol for SILAC using Labeled Tryptophan
This protocol provides a general workflow for a SILAC experiment using a labeled tryptophan derivative. Specific cell lines may require optimization of culture conditions.
Caption: A generalized workflow for a SILAC experiment utilizing labeled tryptophan.
Detailed Steps:
-
Media Preparation: Prepare SILAC-specific cell culture medium that lacks tryptophan. For the "heavy" medium, supplement it with the desired labeled tryptophan (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ after removal of the protecting groups, or commercially available L-Tryptophan-¹³C₁₁,¹⁵N₂). For the "light" medium, add unlabeled L-tryptophan at the same concentration. Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Cell Culture and Labeling: Culture your cells of interest in both the "light" and "heavy" media for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Incorporation Check: Before starting the experiment, it is crucial to verify the incorporation efficiency. This can be done by analyzing a small sample of the "heavy" labeled cells by mass spectrometry to confirm that over 95% of the tryptophan-containing peptides have incorporated the heavy isotope.
-
Experimental Treatment: Apply your experimental conditions (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them using a suitable buffer. Quantify the protein concentration in both the "light" and "heavy" lysates.
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein sample into peptides using an appropriate protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each tryptophan-containing peptide. This ratio reflects the change in protein abundance between the two experimental conditions.
Tryptophan Signaling Pathways
Tryptophan is a precursor to several important signaling molecules. Understanding its metabolic fate is crucial in many areas of research, including neuroscience and immunology.
The Kynurenine Pathway
The kynurenine pathway is the primary route of tryptophan catabolism, accounting for the degradation of over 95% of dietary tryptophan.[8] It produces several neuroactive metabolites and is implicated in various diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Fmoc-Trp-OH-13C11,15N2 (EVT-12540806) [evitachem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Labeled Peptide Synthesis Using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ with other labeled amino acids for the validation of solid-phase peptide synthesis (SPPS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation strategy for your research needs.
Introduction
The synthesis of peptides with high purity and fidelity is crucial for their application in research, diagnostics, and therapeutics. The validation of peptide synthesis ensures that the correct amino acid sequence has been assembled and that side reactions have been minimized. The incorporation of stable isotope-labeled amino acids provides a powerful analytical tool for this validation process. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, a tryptophan derivative where all eleven carbon atoms are replaced with ¹³C and both nitrogen atoms are replaced with ¹⁵N, offers distinct advantages for monitoring the efficiency and accuracy of peptide synthesis, particularly for tryptophan-containing peptides which are susceptible to side reactions.
Stable isotope-labeled peptides are chemically and physically indistinguishable from their endogenous counterparts in terms of retention time and ionization efficiency, making them ideal internal standards.[1] This guide will delve into the specific benefits of using a fully labeled tryptophan amino acid for in-process and final product validation.
Comparison of Labeled Amino Acids for Peptide Synthesis Validation
The choice of a labeled amino acid for validating peptide synthesis depends on several factors, including the analytical method to be used, the specific sequence of the peptide, and the potential side reactions to be monitored.
| Feature | Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | Other ¹³C or ¹⁵N Labeled Amino Acids (e.g., Leu, Ala) |
| Mass Shift | +13 Da | Variable, typically +4 to +10 Da[1] |
| Analytical Signature | Distinct and unambiguous mass shift, easily resolved from the natural isotope envelope, especially in high-resolution mass spectrometry. | Clear mass shift, but may have some overlap with the isotopic envelope of larger unlabeled peptides. |
| Side Reaction Monitoring | The Boc protecting group on the indole nitrogen minimizes side reactions during synthesis.[2] The significant mass shift allows for sensitive detection of any tryptophan-related side products (e.g., alkylation). | Not specific for monitoring tryptophan-related side reactions. |
| NMR Spectroscopy | Suitable for biomolecular NMR studies to probe structure and dynamics.[3] | Also suitable for NMR, but the specific nuclei will differ. |
| Cost-Effectiveness | Generally higher cost due to the complexity of synthesizing a fully labeled, protected amino acid. | Can be more cost-effective, especially for amino acids with simpler structures. |
| Versatility | Excellent for validating the synthesis of tryptophan-containing peptides and as an internal standard for their quantification. | Broadly applicable for validating the synthesis of various peptides and for use as internal standards. |
Experimental Protocols
I. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
This protocol outlines the manual Fmoc-SPPS procedure. Automated synthesizers will follow a similar workflow.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂)
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 7 minutes. Repeat this step once.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, follow the same procedure.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
On-Resin Analysis (Optional): After the coupling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, a small aliquot of the resin can be cleaved to verify its incorporation by mass spectrometry.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then analyzed by mass spectrometry and/or NMR.
II. LC-MS/MS Protocol for Validation of Labeled Peptide Synthesis
This protocol is designed to confirm the successful incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and to assess the purity of the synthesized peptide.
Materials:
-
Purified labeled peptide
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of approximately 0.1 mg/mL.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution, for example:
-
0-5 min: 5% Solvent B
-
5-35 min: 5-95% Solvent B
-
35-40 min: 95% Solvent B
-
40-45 min: 95-5% Solvent B
-
45-50 min: 5% Solvent B
-
-
Set the flow rate to a suitable value for the column dimensions (e.g., 0.3 mL/min).
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to identify the molecular ion of the labeled peptide. The expected mass will be the sum of the unlabeled peptide mass plus 13 Da for the incorporated ¹³C₁₁¹⁵N₂-tryptophan.
-
Perform a product ion scan (MS/MS or fragmentation) of the precursor ion corresponding to the labeled peptide to confirm its sequence.
-
-
Data Analysis:
-
Confirm the presence of the peak corresponding to the correct mass-to-charge ratio (m/z) of the fully labeled peptide.
-
Analyze the MS/MS spectrum to verify the amino acid sequence. The fragment ions containing the labeled tryptophan will show a mass shift of +13 Da.
-
Assess the purity of the peptide by integrating the peak area of the desired product and comparing it to the area of any impurity peaks in the chromatogram.
-
Visualizations
Workflow for Validation of Labeled Peptide Synthesis
References
A Researcher's Guide to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂: Applications and Comparative Performance
For researchers, scientists, and drug development professionals, the use of isotopically labeled amino acids is a cornerstone of modern proteomics and peptide-based drug discovery. Among these, Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ stands out as a critical tool for introducing a stable isotope signature into peptides and proteins. This guide provides a comprehensive overview of its applications, a comparison with alternatives, and detailed experimental protocols to support its use in the laboratory.
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a derivative of the amino acid tryptophan, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the tryptophan molecule is enriched with eleven ¹³C atoms and two ¹⁵N atoms. This isotopic labeling allows for the precise tracking and quantification of tryptophan-containing peptides and proteins in complex biological samples.
Core Applications and Comparative Advantages
The primary applications of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ lie in solid-phase peptide synthesis (SPPS), quantitative proteomics, and metabolic studies. The presence of the Boc protecting group on the indole nitrogen is particularly advantageous in preventing side reactions during peptide synthesis, especially in sequences containing arginine.
Performance in Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the indole ring of tryptophan is susceptible to modification during the acidic cleavage steps, particularly in the presence of reactive species generated from the deprotection of other amino acids like arginine. The use of a Boc protecting group on the tryptophan indole minimizes these side reactions, leading to purer crude peptides and higher yields.
| Parameter | Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | Unlabeled Fmoc-Trp(Boc)-OH | Fmoc-Trp-OH (unprotected indole) |
| Purity of Crude Peptide | High, especially in Arg-containing sequences. | High, especially in Arg-containing sequences. | Lower, susceptible to side reactions. |
| Overall Yield | Generally higher due to reduced side reactions. | Generally higher due to reduced side reactions. | Potentially lower due to product loss from side reactions. |
| Application in Quantitative Proteomics | Yes, as an internal standard. | No. | No. |
| Application in NMR Structural Studies | Yes, for signal enhancement and assignment. | No. | No. |
Utility in Quantitative Mass Spectrometry
In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or the use of stable isotope-labeled synthetic peptides as internal standards are common techniques. Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a key reagent for synthesizing these internal standards. When a known amount of the heavy-labeled peptide is spiked into a biological sample, the ratio of the mass spectrometry signal intensities of the labeled ("heavy") and unlabeled ("light") peptides allows for precise quantification of the endogenous peptide.
The ¹³C and ¹⁵N labels in Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ provide a significant mass shift, moving the peptide's isotopic cluster away from the unlabeled counterpart in the mass spectrum, which facilitates accurate quantification.
| Parameter | ¹³C₁₁,¹⁵N₂-Labeled Tryptophan Peptides | Unlabeled Tryptophan Peptides |
| Mass Spectrometry Signal | Distinct, higher m/z peak. | Endogenous, lower m/z peak. |
| Quantification | Serves as an internal standard for absolute or relative quantification. | The target for quantification. |
| Signal-to-Noise Ratio | Can be optimized by adjusting the spike-in amount. | Dependent on endogenous abundance. |
Advantages in NMR Spectroscopy
For nuclear magnetic resonance (NMR) studies of peptides and proteins, isotopic labeling is often essential for resolving spectral overlap and for specific resonance assignments. The incorporation of ¹³C and ¹⁵N enhances the sensitivity of NMR experiments and enables the use of heteronuclear correlation techniques, which are crucial for determining the three-dimensional structure and dynamics of biomolecules. The use of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allows for the site-specific introduction of these NMR-active nuclei.
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc-amino acids, including the incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA, NMM) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-4 times).
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Quantitative Analysis of Tryptophan Metabolites using LC-MS/MS
This protocol describes the use of a ¹³C,¹⁵N-labeled tryptophan internal standard for the quantification of tryptophan and its metabolites in biological samples.
1. Sample Preparation:
-
To a known volume of biological sample (e.g., serum, cell lysate), add a known amount of the ¹³C,¹⁵N-labeled tryptophan internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).
-
Elute the analytes using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set up MRM transitions for the unlabeled tryptophan and its metabolites, as well as for the ¹³C,¹⁵N-labeled tryptophan internal standard.
3. Quantification:
-
Integrate the peak areas for the endogenous analytes and the internal standard.
-
Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a standard curve prepared with known concentrations of the unlabeled analytes and a fixed concentration of the internal standard.
Visualizing Workflows and Pathways
Tryptophan Metabolism Pathway
Tryptophan is a precursor to several important bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. The use of isotopically labeled tryptophan allows researchers to trace its fate through these metabolic routes.
Caption: Simplified diagram of the major tryptophan metabolic pathways.
Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a stable isotope-labeled peptide internal standard synthesized with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Caption: Workflow for quantitative proteomics using a labeled peptide standard.
Isotope-Labeled Tryptophan in Peptide Synthesis: A Comparative Guide to Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
For researchers, scientists, and drug development professionals, the precise tracking and structural analysis of peptides are paramount. Isotope-labeled amino acids are indispensable tools in this endeavor, with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ emerging as a critical reagent for solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of this fully labeled tryptophan derivative, supported by experimental data, to inform its application in demanding research contexts.
Performance in Peptide Synthesis: Enhanced Purity and Yield
The incorporation of tryptophan into peptide sequences during Fmoc-based SPPS can be challenging due to the susceptibility of the indole side chain to modification. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, as in Fmoc-Trp(Boc)-OH, is a well-established strategy to mitigate these side reactions. This protection is particularly crucial in sequences also containing arginine, as the acidic conditions used for the removal of arginine's protecting group can lead to alkylation of the unprotected tryptophan indole ring.
While the use of the unlabeled Fmoc-Trp(Boc)-OH is standard practice for improving peptide purity, the quality of the amino acid reagent itself is a critical determinant of the final peptide's integrity. A study on the impact of purifying Fmoc-amino acids demonstrated a significant improvement in the purity of the final peptide product.
Table 1: Impact of Fmoc-Trp(Boc)-OH Purification on Peptide Purity
| Amino Acid Derivative | Purity Before Purification | Purity After Purification | Final Crude Peptide Purity | Purity Increase |
| Fmoc-Trp(Boc)-OH | ~85% | >99% | 68.08% | >15% |
Data synthesized from a study on the purification of various Fmoc-amino acids, including Fmoc-Trp(Boc)-OH, and their impact on the synthesis of Glucagon.[1]
This data underscores the importance of starting with highly pure building blocks to achieve a high-quality final peptide. The use of high-purity Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ can be expected to confer the same advantages in terms of minimizing synthesis side-products, with the added benefit of isotopic labeling for downstream analysis.
Comparison with Alternatives for Tryptophan Labeling
While Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ offers the advantage of a fully protected and labeled building block ready for direct incorporation into SPPS, alternative methods for introducing isotopic labels into tryptophan exist. These primarily involve the in-situ generation of labeled tryptophan or the use of differently protected labeled precursors.
Table 2: Comparison of Tryptophan Labeling Strategies
| Method | Description | Advantages | Disadvantages |
| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Incorporation | Direct use of the pre-labeled and protected amino acid in Fmoc-SPPS. | High incorporation efficiency, minimal risk of side reactions on the indole ring, precise control over label position. | Higher initial cost of the labeled amino acid. |
| Fmoc-Trp(For)-OH Incorporation | Uses a formyl (For) protecting group on the indole nitrogen. | Offers protection against some side reactions. | The formyl group is less robust than the Boc group and can be partially cleaved under certain SPPS conditions. |
| Unprotected Fmoc-Trp-OH with Scavengers | Incorporation of Fmoc-Trp-OH without indole protection, relying on scavengers during cleavage to prevent side reactions. | Lower cost of the amino acid. | Higher risk of tryptophan modification, leading to lower purity and yield of the target peptide. |
The primary advantage of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ lies in its robustness and the superior protection it offers to the tryptophan indole side chain throughout the synthesis process. This leads to a cleaner crude product, simplifying purification and ultimately increasing the overall yield of the desired labeled peptide.
Experimental Protocols
The incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into a peptide sequence follows standard Fmoc-SPPS protocols. Below is a generalized methodology.
General Protocol for Fmoc-SPPS Incorporation of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add an activation base (e.g., DIPEA, NMM; 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the tryptophan indole) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Structural Biology and Proteomics
The incorporation of ¹³C and ¹⁵N isotopes into tryptophan residues provides powerful probes for structural and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stable isotopes in Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ allow for the use of heteronuclear NMR experiments to study the structure and dynamics of peptides and proteins. The ¹³C and ¹⁵N nuclei provide additional dimensions in NMR spectra, helping to resolve spectral overlap and enabling the determination of three-dimensional structures. The chemical shifts of the tryptophan side-chain carbons and nitrogen are sensitive to the local environment and can provide valuable information about protein folding, ligand binding, and conformational changes.
Mass Spectrometry (MS)
In quantitative proteomics, peptides containing ¹³C and ¹⁵N serve as ideal internal standards. The mass shift introduced by the heavy isotopes allows for the precise and accurate quantification of the corresponding unlabeled peptide in a complex biological sample. This is crucial for applications such as biomarker discovery and validation, and for studying protein expression levels under different conditions.
Conclusion
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ stands out as a superior reagent for the synthesis of tryptophan-containing peptides intended for advanced analytical applications. The combination of indole side-chain protection and full isotopic labeling ensures the synthesis of high-purity labeled peptides, minimizing confounding side products and simplifying downstream analysis. While the initial investment in the labeled amino acid is higher, the resulting quality of the synthetic peptide and the richness of the data that can be obtained in NMR and MS studies provide significant value for researchers in drug discovery and structural biology. The use of this reagent, coupled with optimized SPPS protocols, empowers the precise and reliable investigation of peptide and protein function.
References
Safety Operating Guide
Proper Disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂: A Step-by-Step Guide
For immediate reference, treat Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ as a hazardous chemical waste. Due to its classification as an aquatic toxicant and potential skin sensitizer, it must not be disposed of in regular laboratory trash or down the drain. Adherence to your institution's specific hazardous waste protocols is mandatory.
This guide provides detailed procedures for the safe handling and disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, its contaminated materials, and associated solutions.
I. Safety and Hazard Information
Fmoc-Trp(Boc)-OH and its isotopically labeled form are classified with the following hazards:
| Hazard Classification | GHS Code | Description | Source |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [1] |
| Hazardous to the Aquatic Environment (Chronic) | H411, H413 | Toxic or may cause long-lasting harmful effects to aquatic life. | [1][2] |
Given these classifications, all disposal procedures should be conducted while wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
II. Disposal of Solid Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
Unused or waste Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in its solid, powdered form must be disposed of as hazardous solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Container Selection: Choose a sealable, chemically compatible container for solid waste. The original product container is often a suitable option if it is intact and can be securely closed.[3][4]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂"
-
Associated hazards (e.g., "Aquatic Toxicant," "Skin Sensitizer").
-
The date accumulation started.
-
-
Accumulation: Collect the solid waste in the designated container, ensuring the container is kept closed when not in use.[5] Store the container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal Request: Once the container is full or ready for disposal, submit a request for pickup through your institution's Environmental Health and Safety (EH&S) department or equivalent office.[6][7]
III. Disposal of Contaminated Labware and Materials
Disposable items such as gloves, weigh boats, and absorbent paper contaminated with Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ must also be treated as hazardous waste.
Experimental Protocol for Contaminated Solid Waste:
-
Segregation: Collect all chemically contaminated solid waste in a designated container separate from non-hazardous lab trash.[5]
-
Packaging: Place the contaminated items in a clear plastic bag to allow for visual inspection by waste technicians.[5] Double-bagging is recommended.[5]
-
Labeling: Clearly label the bag with a hazardous waste tag that lists the chemical contaminant: "Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂."[5]
-
Disposal: Dispose of the bag through your institution's chemical waste program.[7]
For non-disposable glassware, decontaminate by rinsing with a suitable solvent (e.g., acetone, methanol) and collect the rinsate as hazardous liquid waste.
IV. Disposal of Solutions Containing Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
Solutions used in peptide synthesis that contain this compound, including cleavage cocktails with reagents like trifluoroacetic acid (TFA) or deprotection solutions with piperidine, are considered hazardous liquid waste.
Experimental Protocol for Liquid Waste Disposal:
-
Container: Use a sealable, chemically compatible container for liquid waste. Ensure the container material is appropriate for the solvents used (e.g., avoid metal containers for acidic solutions).[4]
-
Segregation: Do not mix incompatible waste streams.[3] For example, acidic waste (e.g., TFA cleavage solutions) should be kept separate from basic waste (e.g., piperidine deprotection solutions).
-
Labeling: Attach a hazardous waste label to the container. List all chemical constituents and their approximate percentages.
-
Storage and Disposal: Keep the liquid waste container securely capped and within secondary containment to prevent spills.[5] Arrange for pickup via your institution's hazardous waste program.
V. Disposal of Isotopically Labeled Waste
Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ contains stable, non-radioactive isotopes. While these do not pose a radiation hazard, it is best practice to manage this waste with care.
-
Segregation: Whenever possible, it is advisable to segregate waste containing stable isotopes from other chemical waste streams to prevent the unnecessary disposal of these valuable materials.[]
-
Labeling: The presence of the ¹³C and ¹⁵N isotopes should be noted on the hazardous waste label. This provides waste disposal facilities with the most accurate information about the material's composition.
Stable isotope-labeled waste generally does not require different disposal procedures than its non-labeled counterpart, as the chemical hazards are identical.[]
Below is a diagram illustrating the decision-making process for the proper disposal of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂.
Caption: Disposal workflow for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ waste.
References
- 1. severnbiotech.com [severnbiotech.com]
- 2. Buy Fmoc-Trp(Boc)-OH-¹³C₁₁, ¹⁵N₂ 98 atom ¹⁵N, 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. vumc.org [vumc.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Handling Guide for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂
Researchers, scientists, and drug development professionals handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ must adhere to stringent safety protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe handling of this compound.
Chemical and Hazard Identification
| Identifier | Information |
| Product Name | Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ |
| CAS Number | 143824-78-6[1] |
| Appearance | White solid powder[2] |
| Primary Hazards | May cause an allergic skin reaction.[1] Toxic to aquatic life with long-lasting effects.[1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[1] H413: May cause long lasting harmful effects to aquatic life.[3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P333+P313: IF SKIN irritation or rash occurs: Get medical advice/attention.[1][2] P391: Collect spillage.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and process is required to determine all potential hazards and select the appropriate PPE.[4] The minimum required PPE for handling Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ includes:
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin contact and potential sensitization.[1] Nitrile gloves offer protection against a range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, such as when working with solutions, safety goggles and a face shield should be worn.[4][5] | To protect eyes from dust particles and chemical splashes.[5][6] |
| Skin and Body Protection | A lab coat is essential to protect skin and personal clothing.[5][6][7] Long pants and closed-toe shoes are mandatory in a laboratory setting.[4] | To prevent contamination of personal clothing and protect the skin from spills.[5][6] |
| Respiratory Protection | For handling small quantities of the powder in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. | To avoid inhalation of the powdered chemical.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ from receipt to disposal.
References
- 1. severnbiotech.com [severnbiotech.com]
- 2. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]
- 3. Buy Fmoc-Trp(Boc)-OH-¹³C₁₁, ¹⁵N₂ 98 atom ¹⁵N, 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Reagent Safety & PPE [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
